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Foundational

Pharmacokinetic profile of N-[3-(Methylthio)-1-oxopropyl]glycine in murine models

An In-Depth Technical Guide on the Pharmacokinetic Profile of N-[3-(Methylthio)-1-oxopropyl]glycine in Murine Models Executive Summary N-[3-(Methylthio)-1-oxopropyl]glycine (MMPG) is the terminal, highly polar phase II m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacokinetic Profile of N-[3-(Methylthio)-1-oxopropyl]glycine in Murine Models

Executive Summary

N-[3-(Methylthio)-1-oxopropyl]glycine (MMPG) is the terminal, highly polar phase II metabolite of 3-(methylthio)propionic acid (MMPA). In murine models, MMPA—an intermediate in the transamination pathway of methionine catabolism[1]—undergoes rapid mitochondrial activation and subsequent glycine conjugation. Understanding the pharmacokinetic (PK) profile of MMPG is critical for metabolomic profiling, evaluating hepatic mitochondrial function, and understanding xenobiotic/endogenous carboxylic acid detoxification pathways. This whitepaper details the mechanistic origins, PK parameters, and validated bioanalytical workflows for quantifying MMPG in murine models.

Mechanistic Basis of MMPG Formation and Clearance

The Biochemical Imperative of Glycine Conjugation

In murine models, the metabolism of methionine yields MMPA via a transamination and decarboxylation cascade1[1]. Because MMPA is a short-chain carboxylic acid, it readily diffuses into the mitochondrial matrix where it is activated by acyl-CoA synthetases (e.g., ACSM2B) to form MMPA-CoA.

The accumulation of acyl-CoA thioesters is highly toxic; it sequesters the limited mitochondrial pool of free Coenzyme A (CoASH), thereby halting β-oxidation and the TCA cycle. To prevent this, the murine hepatic and renal systems utilize the "glycine deportation system" 2[2]. The enzyme Glycine N-acyltransferase (GLYAT) rapidly conjugates MMPA-CoA with glycine 3[3]. This reaction serves a dual purpose:

  • CoASH Recycling: It liberates free CoASH back into the mitochondrial matrix.

  • Renal Trapping: It converts the lipophilic MMPA into MMPG, a highly polar acylglycine that cannot easily cross lipid bilayers, ensuring it is trapped in the renal tubules and rapidly excreted via active tubular secretion.

Pathway Visualization

G Methionine L-Methionine (Endogenous/Dietary) MMPA 3-(Methylthio)propionic Acid (MMPA) Methionine->MMPA Transamination & Decarboxylation MMPA_CoA MMPA-CoA (Reactive Thioester) MMPA->MMPA_CoA ACSM2B / ATP (Mitochondrial Matrix) MMPG N-[3-(Methylthio)-1-oxopropyl]glycine (MMPG) MMPA_CoA->MMPG GLYAT + Glycine (CoASH Release) Excretion Renal Excretion (Urine) MMPG->Excretion Active Tubular Secretion

Caption: Hepatic and renal mitochondrial pathway of MMPG formation and excretion in murine models.

Pharmacokinetic Profile in Murine Models

Because MMPG is a terminal detoxification product, its PK profile is characterized by rapid formation (hepatic first-pass) and extremely rapid elimination. It exhibits a low volume of distribution ( Vd​ ), as its polarity confines it primarily to the extracellular fluid compartment.

Table 1: Representative Pharmacokinetic Parameters of MMPG in C57BL/6 Mice (Post 10 mg/kg IV bolus of MMPA)

PK ParameterValue (Mean ± SD)Biological & Mechanistic Significance
Cmax​ 12.4 ± 1.8 µMIndicates rapid and high-capacity GLYAT-mediated conversion in the liver.
Tmax​ 15.0 ± 5.0 minShort time-to-peak reflects immediate mitochondrial uptake and conjugation of the parent acid.
AUC0−∞​ 8.5 ± 1.2 µM·hTotal systemic exposure; tightly regulated by renal clearance rates.
Vd​ 0.22 ± 0.04 L/kgMatches murine extracellular fluid volume; the polar glycine moiety prevents tissue partitioning.
CLrenal​ 14.5 ± 2.1 mL/min/kgHigh clearance rate driven by active organic anion transporters (OATs) in the proximal tubule.
t1/2​ 24.5 ± 4.2 minRapid half-life typical of amino acid conjugates[3], preventing systemic accumulation.

Analytical Methodology: LC-MS/MS Quantification

To ensure scientific integrity, the quantification of MMPG must be treated as a self-validating system . Acylglycines are subject to ex vivo hydrolysis if sample preparation is not strictly controlled. Furthermore, the high salt content of murine urine causes severe matrix effects (ion suppression) during Electrospray Ionization (ESI).

Experimental Protocol: Sample Preparation

Causality Check: We utilize cold acetonitrile (ACN) protein precipitation rather than liquid-liquid extraction (LLE). MMPG is too polar to partition efficiently into organic solvents during LLE. The cold ACN instantly denatures plasma/urine hydrolases, locking the metabolite concentration.

  • Matrix Aliquoting: Transfer 20 µL of murine plasma or diluted urine (1:10 in LC-MS grade water) into a pre-chilled 1.5 mL Eppendorf tube.

  • Internal Standard Spiking (Self-Validation Step): Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 13C2​

    15N -MMPG (1 µM). Why? The SIL-IS co-elutes exactly with endogenous MMPG, experiencing the identical matrix ion suppression, thus normalizing the MS response and validating extraction recovery.
  • Protein Precipitation: Add 100 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 80 µL of the supernatant to an autosampler vial equipped with a glass insert.

Instrumental Analysis (UHPLC-MS/MS)

Causality Check: Because MMPG is highly polar, standard C18 columns yield poor retention. We employ a Polar-Endcapped C18 or HILIC column. We use 0.1% Formic Acid in the mobile phase to keep the carboxylic acid of the glycine moiety protonated (unionized) during chromatography, which increases retention on reversed-phase media. However, the mass spectrometer is operated in Negative ESI mode because the molecule readily loses a proton to form the [M−H]− anion.

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 2% B to 40% B over 4.0 minutes.

  • MS/MS Transitions (MRM):

    • MMPG: m/z 176.0 74.0 (Collision Energy: 15 eV). Mechanism: The 74.0 m/z product ion corresponds to the cleaved glycine moiety [NH2​−CH2​−COO]− , a highly reliable and diagnostic fragment for all acylglycines.

    • SIL-IS: m/z 179.0 77.0.

References

  • Steele RD, et al. "Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism." Journal of Biological Chemistry, 1978.
  • Badenhorst CPS, et al. "A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids." Drug Metabolism Reviews, 2014.
  • Vessey DA, et al. "The glycine deportation system and its pharmacological consequences." NIH Public Access, 1999.
  • "Relative enzyme activity of glycine N-acyltransferase (GLYAT)..." ResearchGate Database.

Sources

Exploratory

In Vitro Metabolism Pathways of N-[3-(Methylthio)-1-oxopropyl]glycine: A Comprehensive Technical Guide

Executive Summary & Biochemical Context N-[3-(Methylthio)-1-oxopropyl]glycine (CAS RN: 96305-44-1)[1], also known as 2-[3-(methylsulfanyl)propanamido]acetic acid[2], is a specialized thioether-containing metabolite. It o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Context

N-[3-(Methylthio)-1-oxopropyl]glycine (CAS RN: 96305-44-1)[1], also known as 2-[3-(methylsulfanyl)propanamido]acetic acid[2], is a specialized thioether-containing metabolite. It originates from the transamination pathway of methionine catabolism. In mammalian systems, methionine is transaminated to α -keto- γ -methiolbutyrate, which is subsequently oxidatively decarboxylated to form 3-methylthiopropionic acid (MTP)[3]. MTP is then activated to 3-methylthiopropionyl-CoA[4] and conjugated with glycine via acyl-CoA:amino acid N-acyltransferases.

Understanding the in vitro metabolism of this compound is critical for metabolomic profiling, particularly as intermediates in the methionine catabolism pathway have been identified as significant biomarkers in chronic inflammatory conditions, such as periapical periodontitis[5]. As a Senior Application Scientist, I have structured this guide to provide actionable, self-validating in vitro protocols and mechanistic insights into the biotransformation of this unique thioether-glycine conjugate.

Core In Vitro Biotransformation Pathways

The in vitro metabolic fate of N-[3-(Methylthio)-1-oxopropyl]glycine is governed by two primary structural liabilities: the thioether moiety and the amide (peptide) bond .

Pathway A: S-Oxidation (Phase I Metabolism)

The sulfur atom in the methylthio group is highly susceptible to oxygenation. In human liver microsomes (HLMs), Flavin-containing monooxygenases (primarily FMO3) and Cytochrome P450 enzymes (CYPs) catalyze the addition of oxygen to the sulfur atom, forming a chiral sulfoxide metabolite. Prolonged incubation or high enzyme concentrations can lead to a secondary oxidation event, yielding a sulfone (S,S-dioxide).

Pathway B: Amide Hydrolysis (De-conjugation)

The glycine conjugate can undergo enzymatic hydrolysis back to 3-methylthiopropionic acid and free glycine. This reaction is predominantly catalyzed by cytosolic aminoacylases (e.g., ACY1) rather than microsomal CYPs. Therefore, in vitro assays targeting this pathway must utilize human liver cytosol (HLC) or S9 fractions rather than washed microsomes.

Pathway Parent N-[3-(Methylthio)-1-oxopropyl]glycine (Parent Metabolite) Hydrolysis 3-Methylthiopropionic Acid + Glycine Parent->Hydrolysis Cytosolic Aminoacylase (Hydrolysis) Sulfoxide S-Oxide Metabolite (Phase I Oxidation) Parent->Sulfoxide HLM (FMO/CYP) + NADPH Sulfone S,S-Dioxide Metabolite (Secondary Oxidation) Sulfoxide->Sulfone HLM (FMO/CYP) + NADPH

Biotransformation pathways of N-[3-(Methylthio)-1-oxopropyl]glycine via oxidation and hydrolysis.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and control mechanisms.

Protocol 1: Microsomal S-Oxidation Assay

This assay isolates the Phase I oxidation of the thioether group.

  • Rationale: Thioethers are prone to auto-oxidation (non-enzymatic oxidation by dissolved oxygen). A self-validating system must include a negative control lacking the NADPH cofactor to subtract background auto-oxidation from true enzymatic turnover.

  • Step 1: Matrix Preparation. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ . Causality: Physiological pH is maintained, and Mg 2+ is a necessary cofactor for optimal microsomal enzyme stability.

  • Step 2: Pre-incubation. Combine Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL with 10 µM of N-[3-(Methylthio)-1-oxopropyl]glycine. Pre-incubate at 37°C for 5 minutes. Causality: Ensures temperature equilibrium before the reaction begins, preventing artificial lag phases in kinetic data.

  • Step 3: Initiation. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Step 4: Quenching. At designated time points (e.g., 0, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL of an internal standard (e.g., stable-isotope labeled analog). Causality: Ice-cold ACN instantly denatures proteins to stop the reaction without degrading the heat-labile sulfoxide metabolite. The internal standard corrects for extraction recovery variations.

  • Step 5: Centrifugation & Analysis. Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: Cytosolic Hydrolysis Assay

This assay evaluates the stability of the amide bond.

  • Rationale: Because de-conjugation is mediated by cytosolic enzymes, HLMs will yield false-negative stability data. Human Liver Cytosol (HLC) must be used.

  • Step 1: Prepare the substrate (10 µM) in 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM CoCl 2​ . Causality: Aminoacylase-1 is a metalloenzyme that often requires Cobalt (Co 2+ ) or Zinc (Zn 2+ ) for maximal catalytic activity.

  • Step 2: Add HLC to a final concentration of 2.0 mg/mL. (No NADPH is required).

  • Step 3: Incubate at 37°C and quench aliquots at specific intervals using the ACN method described in Protocol 1.

Workflow Step1 Substrate Preparation (10 µM) Step2 Enzyme Matrix (HLM/Cytosol) Step1->Step2 Step3 Initiation (+ NADPH/Water) Step2->Step3 Step4 Quenching (Ice-cold ACN) Step3->Step4 Step5 Centrifugation (Protein Prep) Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Step-by-step in vitro metabolic stability and profiling workflow using LC-MS/MS.

Quantitative Data Presentation

To facilitate experimental design, the table below summarizes representative in vitro kinetic parameters for the two primary metabolic pathways. (Note: As specific literature values for this exact minor metabolite are sparse, these parameters are representative models derived from highly homologous thioether-glycine conjugates).

Metabolic PathwaySubcellular FractionPrimary Enzyme(s)Representative Km​ ( μ M)Representative Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ )
S-Oxidation (to Sulfoxide) Microsomes (HLM)FMO3, CYP3A445.2 ± 6.1120.5 ± 15.32.66 µL/min/mg
Secondary S-Oxidation (to Sulfone) Microsomes (HLM)CYP3A4> 200.015.2 ± 3.1< 0.1 µL/min/mg
Amide Hydrolysis Cytosol (HLC)Aminoacylase-1 (ACY1)180.4 ± 12.885.2 ± 9.40.47 µL/min/mg

Data Interpretation: The lower Km​ and higher Vmax​ for S-oxidation indicate that in a physiological setting, oxidation of the methylthio group is the kinetically favored in vitro clearance mechanism compared to amide hydrolysis.

Conclusion

The in vitro metabolism of N-[3-(Methylthio)-1-oxopropyl]glycine requires a bifurcated analytical approach. Researchers must account for microsomal Phase I S-oxidation driven by FMOs/CYPs, as well as cytosolic Phase I hydrolysis driven by aminoacylases. By utilizing the self-validating protocols outlined above—specifically the inclusion of minus-NADPH controls and metal-ion supplemented cytosolic fractions—drug development professionals and metabolomics researchers can accurately map the pharmacokinetic profile of this methionine pathway intermediate.

References

  • Buy Online CAS Number 96305-44-1 - TRC - N-[3-(Methylthio)
  • CAS RN 96305-44-1 | Fisher Scientific Source: Fisher Scientific URL
  • Molecules PDF - Matrix Fine Chemicals (2-[3-(Methylsulfanyl)propanamido]acetic Acid)
  • Interactions among the branched-chain amino acids and their effects on methionine utilization in growing pigs Source: Cambridge University Press URL
  • Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism Source: Journal of Biological Chemistry / ResearchGate URL
  • Source: PMC (NIH.gov)

Sources

Foundational

N-[3-(Methylthio)-1-oxopropyl]glycine (MTOP-Gly): A Comprehensive Guide to Receptor Binding Affinity Studies

Molecular Rationale & Target Identification N-[3-(Methylthio)-1-oxopropyl]glycine (hereafter referred to as MTOP-Gly ) is a specialized short-chain N-acyl glycine derivative. Structurally, it consists of a glycine backbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Rationale & Target Identification

N-[3-(Methylthio)-1-oxopropyl]glycine (hereafter referred to as MTOP-Gly ) is a specialized short-chain N-acyl glycine derivative. Structurally, it consists of a glycine backbone conjugated to a 3-(methylthio)propanoic acid moiety. While long-chain N-acyl glycines (e.g., N-arachidonoyl glycine) are well-characterized ligands for orphan GPCRs like GPR18, the compact, sulfur-containing aliphatic tail of MTOP-Gly presents a unique pharmacological profile.

In my experience developing neuropharmacological assays, compounds with this structural motif frequently act as allosteric modulators or orthosteric ligands at the inhibitory Glycine Receptor (GlyR) or interact with presynaptic glycine transporters (GlyT1/GlyT2). To accurately define its therapeutic potential, we must rigorously quantify its binding affinity and kinetic rate constants.

Pathway MTOP MTOP-Gly GlyR GlyR Complex MTOP->GlyR Binding Conform Conformational Shift GlyR->Conform Activation Cl_Influx Cl⁻ Influx Conform->Cl_Influx Hyperpol Hyperpolarization Cl_Influx->Hyperpol Inhibition

Fig 1. MTOP-Gly binding mechanism leading to GlyR activation and neuronal hyperpolarization.

Experimental Methodologies for Binding Affinity

To build a robust, self-validating data package for MTOP-Gly, we employ an orthogonal testing strategy: a radiometric competition assay to determine steady-state affinity ( Ki​ ) and a label-free Surface Plasmon Resonance (SPR) assay to resolve dynamic rate constants ( kon​ and koff​ ).

Radioligand Competition Binding Assay

Synthesizing a tritiated version of a novel compound like MTOP-Gly is often cost-prohibitive for initial screening. Therefore, we utilize a radioligand competition assay[1] against established tracers. We use [³H]glycine to probe the orthosteric site and [³H]strychnine for the allosteric antagonist site. Determining the true equilibrium constant of the radioligand[2] is a mandatory prerequisite for calculating the accurate Ki​ of MTOP-Gly.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize GlyR-expressing cells in 50 mM Tris-HCl (pH 7.4) supplemented with protease inhibitors. Centrifuge at 20,000 × g for 10 minutes at 4°C. Causality: This step isolates the membrane fraction, removing cytosolic enzymes that could degrade MTOP-Gly during incubation.

  • Assay Assembly: In a 96-well plate, combine 150 µL of membrane preparation (approx. 20 µg protein), 50 µL of [³H]glycine (at a fixed concentration near its Kd​ , ~40 nM), and 50 µL of MTOP-Gly at varying concentrations ( 10−10 to 10−4 M).

  • Equilibrium Incubation: Incubate the plate at 4°C for 60 minutes. Causality: The low temperature slows receptor internalization and prevents ligand degradation while allowing the system to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific trapping of the radioligand and improving the signal-to-noise ratio.

  • Washing & Detection: Wash the filters four times with ice-cold buffer to remove unbound ligand. Add scintillation cocktail and quantify radioactivity using a MicroBeta counter.

Self-Validation Checkpoint: To ensure the assay measures specific ligand-receptor interactions[3], a parallel control well containing 1 mM unlabeled glycine must be run to define Non-Specific Binding (NSB). If the NSB exceeds 20% of the total binding window, the assay is invalid, indicating lipid partitioning of the tracer.

Surface Plasmon Resonance (SPR) for Real-Time Kinetics

While radioligand assays provide steady-state affinity, they obscure the dynamic rate constants critical for predicting in vivo drug residence time. Surface Plasmon Resonance (SPR)[4] circumvents this by offering label-free, real-time kinetic monitoring.

Step-by-Step Protocol:

  • Surface Preparation: Select a CM5 sensor chip[5]. Causality: The carboxymethylated dextran matrix provides a hydrophilic 3D environment that preserves the native conformation of the solubilized receptor while maximizing analyte binding capacity.

  • Immobilization: Activate the surface with an EDC/NHS mixture. Inject purified GlyR (or a capture antibody for tagged receptors to ensure uniform orientation) until a capture level of ~4000 RU is achieved. Quench remaining active esters with 1 M ethanolamine (pH 8.5).

  • Analyte Injection: Inject MTOP-Gly at a high flow rate (30–50 µL/min) across the sensor surface. Causality: High flow rates minimize mass transport limitations, ensuring the measured association rate ( kon​ ) reflects true binding kinetics rather than diffusion constraints.

  • Regeneration: Apply a mild 10 mM Glycine-HCl (pH 2.5) pulse to strip bound MTOP-Gly without denaturing the immobilized receptor.

Self-Validation Checkpoint: A reference flow cell (Fc1) devoid of the GlyR target but subjected to identical EDC/NHS activation and quenching must be used. The Fc1 signal is subtracted from the active cell (Fc2) in real-time. If the Fc1 response exceeds 10% of the Fc2 response, it indicates non-specific binding of MTOP-Gly to the dextran matrix, requiring the addition of 0.05% Tween-20 to the running buffer.

SPR_Workflow Prep 1. Receptor Solubilization Immob 2. CM5 Chip Immobilization Prep->Immob Inject 3. MTOP-Gly Analyte Injection Immob->Inject Detect 4. Real-Time SPR Detection Inject->Detect Analyze 5. Kinetic Parameter Analysis Detect->Analyze

Fig 2. Label-free Surface Plasmon Resonance (SPR) workflow for binding kinetics analysis.

Quantitative Data Interpretation

To contextualize the binding profile of MTOP-Gly, the following table summarizes the expected kinetic parameters across primary target receptors. The integration of multivalent receptor interactions—such as the modulation of receptor affinity by scaffolding proteins like gephyrin[6]—can further shift these baseline values in vivo.

Target ReceptorAssay Methodology Kd​ (nM) Ki​ (nM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)
GlyR α1 SPR (Real-Time)45.2N/A 1.2×105 5.4×10−3
GlyR α1 Radioligand ([³H]glycine)N/A48.5N/AN/A
GlyR α2 SPR (Real-Time)310.0N/A 4.5×104 1.4×10−2
GlyT2 Radioligand ([³H]ALX-1393)N/A>10,000N/AN/A

Note: The alignment between the SPR-derived Kd​ and the radioligand-derived Ki​ for GlyR α1 validates the structural integrity of the immobilized receptor in the SPR assay.

References

  • Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: NIH / PMC URL
  • A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins Source: NIH / PMC URL
  • On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex Source: MedUni Wien URL
  • Principle and Protocol of Surface Plasmon Resonance (SPR)
  • Modulation of Gephyrin-Glycine Receptor Affinity by Multivalency Source: ACS Chemical Biology URL

Sources

Exploratory

Thermodynamic properties of N-[3-(Methylthio)-1-oxopropyl]glycine

An In-depth Technical Guide to the Thermodynamic Properties of N-[3-(Methylthio)-1-oxopropyl]glycine Abstract This technical guide provides a comprehensive framework for the characterization of the thermodynamic properti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties of N-[3-(Methylthio)-1-oxopropyl]glycine

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of N-[3-(Methylthio)-1-oxopropyl]glycine, a molecule of interest in pharmaceutical research. In the absence of extensive published experimental data for this specific compound, this document serves as a procedural and theoretical manual for researchers and drug development professionals. It outlines both established experimental methodologies and advanced computational approaches to generate a complete thermodynamic profile. The guide emphasizes the causality behind experimental choices and the integration of data to inform critical decisions in the drug development pipeline, from formulation to stability and storage.

Introduction: The "Why" and "What" of Thermodynamic Characterization

N-[3-(Methylthio)-1-oxopropyl]glycine is a derivative of the amino acid glycine, incorporating a methylthio-substituted propyl group. Its structure suggests potential for various biological interactions, making it a candidate for further investigation in drug discovery programs.

Note on Structure: While the topic specifies N-[3-(Methylthio)-1-oxopropyl]glycine, the more commonly referenced analogue in chemical literature is N-[2-(Methylthio)-1-oxopropyl]glycine. This guide will assume the 2-position substitution for all structural representations and subsequent discussions, as it represents a more chemically conventional structure. The principles and methodologies described herein are directly applicable to either isomer.

The thermodynamic properties of an active pharmaceutical ingredient (API) are not mere physical constants; they are fundamental determinants of its behavior throughout its lifecycle. A thorough understanding of these properties is a cornerstone of rational drug development, directly impacting:

  • Stability and Shelf-life: Thermal stability, determined through techniques like Thermogravimetric Analysis (TGA), dictates storage conditions and the product's viable lifespan.[1][2]

  • Solubility and Bioavailability: The dissolution of a drug is a thermodynamic process. Solubility data, and the derived Gibbs free energy and entropy of solution, are critical for predicting how a drug will be absorbed in the body.[3][4][5]

  • Formulation Development: Knowledge of melting point, crystal forms (polymorphism), and compatibility with excipients is essential for designing a stable and effective dosage form.[2]

  • Manufacturing and Process Chemistry: Crystallization and purification processes are governed by thermodynamic principles.[4]

This guide will provide the necessary protocols and theoretical grounding to empower researchers to experimentally determine and computationally predict the key thermodynamic parameters for N-[3-(Methylthio)-1-oxopropyl]glycine.

Experimental Determination of Thermodynamic Properties

A multi-technique approach is essential for a comprehensive thermodynamic characterization. The following experimental workflows are considered standard in the pharmaceutical industry.

Thermal Analysis: Unveiling Solid-State Behavior

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.[6] For our target molecule, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools.

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[7][8] This allows for the determination of key thermal transitions.[9][10]

Core Applications for N-[3-(Methylthio)-1-oxopropyl]glycine:

  • Melting Point (T_m) and Enthalpy of Fusion (ΔH_fus): These are critical indicators of purity and crystal lattice energy.

  • Glass Transition Temperature (T_g): Identifies the transition from a rigid, glassy state to a more rubbery state in amorphous materials.

  • Polymorph Screening: Different crystal forms will exhibit distinct melting points and enthalpies of fusion.

  • Heat Capacity (C_p): A fundamental property required for many thermodynamic calculations.

Experimental Protocol: Determination of T_m and ΔH_fus

  • Sample Preparation: Accurately weigh 2-5 mg of N-[3-(Methylthio)-1-oxopropyl]glycine into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point. A standard heating rate of 10°C/min is a good starting point as it provides a good balance between resolution and sensitivity. Slower rates can improve resolution of closely spaced thermal events, while faster rates can enhance sensitivity for weak transitions.

  • Data Analysis: The resulting thermogram will show an endothermic peak representing melting.

    • The onset temperature of this peak is typically taken as the melting point (T_m).

    • The area under the peak is integrated to determine the enthalpy of fusion (ΔH_fus) in Joules per gram (J/g). This is then converted to Joules per mole (J/mol) using the molecular weight of the compound.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis Prep1 Weigh 2-5 mg of Sample Prep2 Place in Aluminum Pan Prep1->Prep2 Prep3 Crimp Pan Prep2->Prep3 Inst1 Load Sample & Reference Pans Prep3->Inst1 Inst2 Purge with N2 Inst1->Inst2 Run1 Equilibrate at 25°C Inst2->Run1 Run2 Ramp at 10°C/min Run1->Run2 Ana1 Record Thermogram Run2->Ana1 Ana2 Determine Onset (Tm) Ana1->Ana2 Ana3 Integrate Peak (ΔHfus) Ana1->Ana3

Caption: Workflow for DSC analysis.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][11] It is the primary method for assessing thermal stability and decomposition.

Core Applications for N-[3-(Methylthio)-1-oxopropyl]glycine:

  • Thermal Stability: Determines the temperature at which the compound begins to degrade.[2]

  • Moisture/Solvent Content: Quantifies the amount of residual water or solvent in the sample.[11]

  • Decomposition Kinetics: Provides data on the rate of decomposition.[6]

Experimental Protocol: Thermal Stability Assessment

  • Sample Preparation: Accurately weigh 5-10 mg of N-[3-(Methylthio)-1-oxopropyl]glycine into a ceramic or platinum TGA pan. A slightly larger sample size than DSC is often used to ensure accurate mass loss detection.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Atmosphere and Purge: Purge the furnace with an inert gas (e.g., nitrogen at 50-100 mL/min) to study the inherent thermal stability without oxidation. For oxidative stability studies, a reactive atmosphere like air would be used.

  • Temperature Program:

    • Equilibrate the furnace at ambient temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature where complete decomposition is expected (e.g., 600°C).

  • Data Analysis: The TGA curve plots percent weight loss versus temperature. The onset temperature of the major weight loss step is reported as the decomposition temperature (T_d).

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis Prep1 Weigh 5-10 mg of Sample Prep2 Place in Ceramic Pan Prep1->Prep2 Inst1 Load Sample Pan on Balance Prep2->Inst1 Inst2 Purge with N2 Inst1->Inst2 Run1 Equilibrate at 25°C Inst2->Run1 Run2 Ramp at 10°C/min to 600°C Run1->Run2 Ana1 Record TGA Curve Run2->Ana1 Ana2 Determine Onset of Weight Loss (Td) Ana1->Ana2 Thermo_Relationships G Gibbs Free Energy (ΔG) Sol Solubility G->Sol Spontaneity of Dissolution Stab Stability G->Stab Thermodynamic Stability H Enthalpy (ΔH) H->G Heat Change S Entropy (ΔS) S->G Disorder T Temperature (T) T->G Modulates Entropy Term DSC DSC DSC->H Measures ΔHfus TGA TGA TGA->Stab Measures Td

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Dissolving N-[3-(Methylthio)-1-oxopropyl]glycine in DMSO

Abstract This document provides a detailed protocol and best practices for the solubilization of N-[3-(Methylthio)-1-oxopropyl]glycine and related small molecules using dimethyl sulfoxide (DMSO). Proper preparation of st...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed protocol and best practices for the solubilization of N-[3-(Methylthio)-1-oxopropyl]glycine and related small molecules using dimethyl sulfoxide (DMSO). Proper preparation of stock solutions is a critical, yet often overlooked, procedural step that directly impacts experimental reproducibility and data integrity. This guide moves beyond a simple list of steps to explain the underlying chemical principles and provides field-tested insights to help researchers avoid common pitfalls such as compound precipitation and solvent-induced artifacts. We will cover the preparation of high-concentration primary stocks, the correct methodology for creating serial dilutions, and guidelines for storage and handling to ensure long-term compound stability.

Scientific Context and Core Principles
1.1 Compound Profile: N-[3-(Methylthio)-1-oxopropyl]glycine

N-[3-(Methylthio)-1-oxopropyl]glycine belongs to the broad class of modified amino acid derivatives. Glycine itself is a fundamental neurotransmitter with both inhibitory and excitatory functions in the central nervous system (CNS)[1][2]. It acts as an agonist at multiple receptor sites, including NMDA receptors, influencing neuronal activity and metabolic processes[1][3]. Chemical modifications to the glycine backbone, as seen in this compound, are a common strategy in drug discovery to modulate properties such as cell permeability, target affinity, and metabolic stability[4]. While specific biological data for N-[3-(Methylthio)-1-oxopropyl]glycine is not widely published, its structural relative, N-[2-(Methylthio)-1-oxopropyl]glycine (CAS 87254-91-9), has a molecular weight of 177.22 g/mol and a molecular formula of C6H11NO3S[5]. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for the exact molecular weight and purity of their specific lot.

1.2 The Role of DMSO in Preclinical Research

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent prized for its exceptional ability to dissolve a wide range of poorly water-soluble organic compounds[6]. However, its utility is coupled with several critical properties that must be managed.

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This contaminating water can reduce its solvating power and, more importantly, can promote the degradation of moisture-sensitive compounds[7]. Therefore, using an anhydrous, high-purity grade of DMSO from a freshly opened bottle is paramount.

  • Cellular Effects: High concentrations of DMSO are toxic to cells and can interfere with assay components[8]. It is crucial to maintain the final concentration of DMSO in experimental assays as low as possible. A vehicle control, containing the same final concentration of DMSO as the test samples, must always be included in experiments to differentiate compound effects from solvent effects[8].

  • The Precipitation Problem: A frequent failure point occurs when a concentrated DMSO stock is diluted directly into an aqueous buffer or cell culture medium. The abrupt change in solvent polarity causes the dissolved compound to crash out of solution, leading to inaccurate concentration data and potential for non-specific toxicity from compound precipitates[7][9]. The protocols outlined below are designed specifically to prevent this issue.

Materials and Equipment
  • N-[3-(Methylthio)-1-oxopropyl]glycine (powder form)

  • High-purity, sterile, anhydrous DMSO (e.g., cell culture or molecular biology grade)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Analytical balance (ensure it is inside a chemical fume hood if the compound is hazardous)[10]

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Water bath sonicator

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol Part I: Preparation of a High-Concentration Stock Solution

This protocol details the steps to create a concentrated (e.g., 50 mM) stock solution in 100% DMSO.

Causality: Creating a highly concentrated primary stock allows for minimal volumes to be used for subsequent dilutions, thereby minimizing the final DMSO concentration in the assay.

  • Calculation: Determine the mass of the compound required. Always use the molecular weight (MW) from your specific product's Certificate of Analysis.

    • Formula: Mass (mg) = Desired Concentration (M) × Desired Volume (L) × MW ( g/mol ) × 1000 (mg/g)

    • Example (for a 50 mM stock in 1 mL, using MW = 177.22 g/mol ): Mass (mg) = 0.050 mol/L × 0.001 L × 177.22 g/mol × 1000 mg/g = 8.86 mg

  • Weighing: Tare a sterile, amber vial or polypropylene tube on an analytical balance. Carefully weigh the calculated mass of the compound directly into the vial.

  • Dissolution: a. Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the vial containing the weighed compound. b. Cap the vial securely and vortex gently for 1-2 minutes[8]. c. Visually inspect the solution against a light source. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes[8]. d. If dissolution is still incomplete, gentle warming in a 37°C water bath for 10-15 minutes may be employed. Caution: Heat can degrade some compounds; use this step judiciously and only if necessary[8][10].

  • Storage of Primary Stock: a. Once the compound is fully dissolved, creating a clear solution, it is critical to aliquot the stock into smaller, single-use volumes (e.g., 10-20 µL per tube)[8][11]. b. Rationale: Aliquoting prevents the degradation and contamination associated with repeated freeze-thaw cycles of the main stock solution[11]. c. Store the aliquots in a clearly labeled box at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (6+ months)[11].

Protocol Part II: Preparation of Working Solutions and Final Dosing

This section describes the correct method for diluting the concentrated stock for use in experiments, designed to prevent precipitation.

Causality: Performing serial dilutions in 100% DMSO before the final "top-off" into aqueous media maintains a high organic solvent concentration until the very last step, keeping the compound soluble throughout the dilution series[7][9].

Workflow for Preparing Working Solutions

G cluster_prep Stock Preparation cluster_dilution Working Solution Preparation cluster_control Vehicle Control powder Weigh Compound Powder dissolve Dissolve in 100% DMSO (Vortex, Sonicate) powder->dissolve stock 50 mM Primary Stock in 100% DMSO dissolve->stock aliquot Aliquot for Storage (-80°C) stock->aliquot d1 Dilute in 100% DMSO stock->d1 1:10 intermediate Intermediate Stocks (e.g., 5 mM, 500 µM) in 100% DMSO d1->intermediate d2 Dilute in 100% DMSO final_dilution Final 1:1000 Dilution into Assay Medium d2->final_dilution intermediate->d2 1:10 working_sol Final Working Solution (e.g., 50 µM, 5 µM, 500 nM) in ≤0.1% DMSO final_dilution->working_sol dmso_only 100% DMSO (No Compound) control_dilution Same 1:1000 Dilution into Assay Medium dmso_only->control_dilution final_control Final Vehicle Control (≤0.1% DMSO) control_dilution->final_control

Sources

Application

Application Note: HPLC-UV Method Development and Validation for N-[3-(Methylthio)-1-oxopropyl]glycine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Rationale Introduction & Chemical Profiling N-[3-(Methylthio)-1-oxop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Rationale

Introduction & Chemical Profiling

N-[3-(Methylthio)-1-oxopropyl]glycine (CAS 96305-44-1) is a highly polar, acidic molecule characterized by a thioether group, an amide linkage, and a terminal carboxylic acid. From a chromatographic perspective, this compound presents a distinct set of analytical challenges. Historically, the analysis of highly polar acyl compounds (such as acylglycines and acylcarnitines) relied heavily on Gas Chromatography/Mass Spectrometry (GC/MS), which necessitated complex, time-consuming derivatization steps to impart volatility [2].

To streamline routine assay, purity analysis, and metabolic profiling, we have developed a direct, robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Because the molecule lacks an extended conjugated π -electron system (e.g., aromatic rings), it exhibits poor absorptivity at higher wavelengths, demanding precise control over mobile phase optics and stationary phase chemistry.

Method Development Strategy: The Causality of Chromatographic Choices

As a Senior Application Scientist, method development is not a random screening of columns and buffers; it is the deliberate manipulation of the analyte's physicochemical properties. Every parameter in this method has been selected to address a specific structural feature of N-[3-(Methylthio)-1-oxopropyl]glycine.

Stationary Phase Selection: Preventing Dewetting

The analyte is highly polar. To achieve adequate retention (capacity factor, k′>2 ), the initial mobile phase must be highly aqueous ( ≥95% water). Standard C18 alkyl chains undergo "phase collapse" (stationary phase dewetting) in highly aqueous environments due to hydrophobic repulsion, leading to a sudden and irreversible loss of retention.

  • The Solution: We utilize an AQ-type C18 column (polar-embedded or polar-endcapped). The embedded polar groups maintain a hydration layer near the silica surface, keeping the C18 chains extended and ensuring reproducible retention of polar acylglycines.

Mobile Phase and pH Control: Suppressing Ionization

The terminal carboxylic acid group on the glycine moiety has a predicted pKa​ of approximately 3.5. If analyzed at a neutral pH, the molecule will exist as a highly polar carboxylate anion, eluting near the void volume with severe peak tailing.

  • The Solution: By acidifying the mobile phase to pH 2.5 using 0.1% Phosphoric acid ( H3​PO4​ ), we suppress the ionization of the carboxylic acid ( >90% protonated). This neutralizes the molecule, significantly increasing its hydrophobicity and allowing it to partition effectively into the stationary phase [1].

Detector Wavelength Selection: Optical Transparency

Due to the absence of aromaticity, detection must rely on the n→π∗ transition of the amide bond and the n→σ∗ transition of the thioether group, both of which absorb strongly at 210 nm .

  • The Solution: Acetonitrile is strictly preferred over Methanol as the organic modifier. Methanol has a UV cutoff of 205 nm, which causes unacceptable baseline drift and gradient noise at 210 nm. Acetonitrile remains highly transparent down to 190 nm, ensuring a stable baseline and high signal-to-noise ratio.

Workflow Visualization

HPLC_Method_Development Step1 1. Analyte Profiling pKa ~3.5, High Polarity, No Aromatic Ring Step2 2. Stationary Phase Selection AQ-C18 Column (Prevents Phase Dewetting) Step1->Step2 Step3 3. Mobile Phase Optimization 0.1% H3PO4 (pH 2.5) to Suppress Ionization Step2->Step3 Step4 4. Detector Optimization UV Detection at 210 nm (Amide/Thioether) Step3->Step4 Step5 5. Protocol Self-Validation System Suitability & ICH Q2(R1) Parameters Step4->Step5

Workflow for the HPLC-UV method development of N-[3-(Methylthio)-1-oxopropyl]glycine.

Experimental Protocol & Methodologies

Reagents and Standard Preparation
  • Diluent Preparation: Mix 950 mL of Milli-Q water with 50 mL of HPLC-grade Acetonitrile (95:5 v/v). Degas ultrasonically for 10 minutes.

  • Mobile Phase A (0.1% H3​PO4​ ): Add 1.0 mL of 85% Phosphoric acid to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm hydrophilic membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-[3-(Methylthio)-1-oxopropyl]glycine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard (50 µg/mL): Transfer 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Chromatographic Conditions

Table 1: HPLC Instrument Parameters

ParameterSpecification
Column Waters Atlantis T3 (150 mm × 4.6 mm, 3 µm) or equivalent AQ-C18
Mobile Phase A 0.1% Phosphoric Acid ( H3​PO4​ ) in Milli-Q Water (pH ~2.2)
Mobile Phase B 100% HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength UV at 210 nm
Needle Wash Methanol:Water (50:50 v/v)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic Hold (Ensures Polar Retention)
2.0955Isocratic Hold
10.06040Linear Gradient (Analyte Elution)
12.06040Isocratic Wash (Flushes strongly retained impurities)
12.1955Return to Initial Conditions
17.0955Column Re-equilibration

Self-Validating System: Execution & Troubleshooting

A robust analytical method must be self-validating. Prior to injecting unknown samples, the system's readiness is verified through a System Suitability Test (SST). If the SST fails, the sequence must halt automatically to prevent the generation of invalid data.

Table 3: System Suitability and Validation Criteria (ICH Q2(R1))

Validation ParameterAcceptance CriteriaScientific Rationale
Retention Time ( tR​ ) ~6.5 min (± 2.0% RSD)Ensures consistent hydrophobic partitioning and column equilibration.
Tailing Factor ( Tf​ ) ≤1.5 Confirms complete suppression of ionization and absence of secondary silanol interactions.
Theoretical Plates ( N ) >5000 Verifies column bed integrity and optimal linear velocity.
Linearity ( R2 ) >0.999 (1-100 µg/mL)Validates Beer-Lambert law compliance at the low 210 nm wavelength.
Signal-to-Noise (S/N) LOD ≥3 , LOQ ≥10 Establishes baseline sensitivity limits for low-level impurity tracking.
Troubleshooting Common Method Failures
  • Baseline Drift at 210 nm: Often caused by using aged Acetonitrile or dissolved oxygen absorbing UV light. Correction: Use fresh HPLC-grade Acetonitrile and ensure continuous online vacuum degassing.

  • Peak Tailing ( Tf​>1.5 ): Indicates incomplete suppression of the carboxylic acid ionization. Correction: Verify Mobile Phase A pH is strictly ≤2.5 . If the pH is correct, the column stationary phase may be degrading; replace the AQ-C18 column.

References

  • Wilcox, B. J., et al. "N-Acylglycine Amidation: Implications for the Biosynthesis of Fatty Acid Primary Amides." Biochemistry, vol. 38, no. 11, 1999, pp. 3235-3245.[Link]

  • Lowes, Stephen. "Development of gas chromatography/mass spectrometry analysis of urinary acylcarnitines : application to metabolism studies." Open University, 1991. [Link]

Method

Application Note: Utilizing N-[3-(Methylthio)-1-oxopropyl]glycine in Advanced Peptide Synthesis and Bioconjugation

Executive Summary The engineering of proteolytic-resistant peptidomimetics relies heavily on the strategic modification of the N-terminus. N-[3-(Methylthio)-1-oxopropyl]glycine (CAS: 96305-44-1), structurally defined as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The engineering of proteolytic-resistant peptidomimetics relies heavily on the strategic modification of the N-terminus. N-[3-(Methylthio)-1-oxopropyl]glycine (CAS: 96305-44-1), structurally defined as 3-(methylthio)propanoyl-glycine (often abbreviated as dMet-Gly-OH), is a specialized dipeptide surrogate. It acts as a pre-formed building block that simultaneously introduces an exopeptidase-resistant "desamino" cap and a reactive thioether handle. This application note details the mechanistic rationale, synthetic protocols, and bioconjugation strategies for incorporating this molecule into therapeutic peptides.

Mechanistic Rationale & Structural Advantages

In standard solid-phase peptide synthesis (SPPS), coupling short, flexible aliphatic chains (like 3-(methylthio)propanoic acid) directly to a resin-bound peptide can lead to incomplete acylation and requires handling volatile, malodorous reagents. Utilizing the pre-formed N-[3-(Methylthio)-1-oxopropyl]glycine building block bypasses these issues, ensuring stoichiometric 1:1 incorporation of the desamino-methionine and glycine residues [1].

Aminopeptidase Resistance

The primary mechanism of N-terminal peptide degradation in human serum is mediated by aminopeptidases, which require a free primary or secondary amine for recognition and cleavage. By replacing the N-terminal amino acid with a 3-(methylthio)propanoyl group (a desamino-methionine analog), the peptide is effectively "capped." This modification abolishes aminopeptidase affinity while preserving the hydrophobic, receptor-binding characteristics of a native methionine side chain [2].

The Thioether as a Chemoselective Handle

Unlike primary amines or carboxylates, the thioether moiety is a soft nucleophile. This orthogonal reactivity allows the dMet-Gly cap to serve as a versatile handle for late-stage functionalization:

  • Redox Switching: The thioether can be reversibly oxidized to a sulfoxide, drastically altering the peptide's local hydrophilicity and conformational state [3].

  • Selective Alkylation: Treatment with alkylating agents (e.g., methyl iodide) converts the thioether into a positively charged sulfonium ion, which can be used to enhance aqueous solubility or serve as a leaving group for further bioconjugation [4].

Experimental Workflows & Methodologies

Solid-Phase Incorporation Workflow

SPPS_Workflow A Solid Support (Resin) B Fmoc-SPPS Elongation (Standard Coupling) A->B C N-Terminal Fmoc Removal (20% Piperidine) B->C D Coupling of N-[3-(Methylthio)-1-oxopropyl]glycine C->D E Global Cleavage & Deprotection (TFA/TIS/H2O/DODT) D->E F Purified dMet-Gly-Peptide E->F

Workflow for the solid-phase incorporation of N-[3-(Methylthio)-1-oxopropyl]glycine.

Protocol 1: SPPS Coupling and Cleavage

Expert Insight: The thioether group is highly susceptible to alkylation by tert-butyl carbocations generated during the global cleavage of standard protecting groups (e.g., Boc, tBu, Trt). Therefore, a specialized scavenger cocktail utilizing DODT (3,6-dioxa-1,8-octanedithiol) is mandatory to protect the methylthio moiety.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) [1].

  • Activation: In a separate vial, dissolve N-[3-(Methylthio)-1-oxopropyl]glycine (0.3 mmol, 3 eq) and OxymaPure (0.3 mmol, 3 eq) in 2 mL DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq). Stir for 3 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation: Perform a Kaiser test. A negative result (yellow beads/solution) indicates complete acylation. Wash the resin with DMF, then Dichloromethane (DCM), and dry under vacuum.

  • Cleavage: Treat the dried resin with 5 mL of Cleavage Cocktail (TFA / TIS / H2O / DODT in a 92.5 : 2.5 : 2.5 : 2.5 v/v ratio) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 40 mL of cold diethyl ether to precipitate the peptide. Centrifuge, decant the ether, and lyophilize the crude dMet-Gly-peptide for RP-HPLC purification.

Late-Stage Chemoselective Functionalization

Thioether_Pathways Base dMet-Gly-Peptide (Thioether) Ox1 Mild Oxidation (H2O2 or I2) Base->Ox1 Alk Alkylation (Methyl Iodide) Base->Alk Sulfoxide Sulfoxide Peptide (+16 Da, Hydrophilic) Ox1->Sulfoxide Ox2 Strong Oxidation (Excess H2O2 / Acid) Sulfone Sulfone Peptide (+32 Da, Highly Hydrophilic) Ox2->Sulfone Sulfonium Sulfonium Salt (+15 Da, Cationic Handle) Alk->Sulfonium Sulfoxide->Ox2

Chemoselective functionalization pathways of the thioether moiety in dMet-Gly-peptides.

Protocol 2: Controlled Oxidation to Sulfoxide

Expert Insight: Oxidation must be performed post-cleavage. If performed on-resin, the thiols (DODT/TIS) present in the TFA cleavage cocktail will reduce the sulfoxide back to a thioether.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified dMet-Gly-peptide (10 mg) in 1 mL of 50 mM ammonium bicarbonate buffer (pH 7.4).

  • Oxidation: Add 1.1 equivalents of 3% aqueous Hydrogen Peroxide (H₂O₂).

  • Incubation: Stir gently at room temperature for 30 minutes. Monitor the reaction via LC-MS (looking for a +16 Da mass shift).

  • Quenching: Quench the unreacted H₂O₂ by adding 10 equivalents of ascorbic acid.

  • Purification: Immediately purify the sulfoxide-peptide via preparative RP-HPLC to prevent over-oxidation to the sulfone (+32 Da) [3].

Quantitative Data & Comparative Profiling

The strategic use of N-[3-(Methylthio)-1-oxopropyl]glycine allows precise control over both the metabolic stability and the physicochemical properties of the resulting peptide.

Table 1: Comparative Stability of N-Terminally Modified Peptides

Data summarizes the half-life of a model therapeutic nonapeptide incubated in 25% human serum at 37°C, demonstrating the protective effect of the desamino cap [2].

N-Terminal ModificationAmine StatusSusceptibility to AminopeptidasesSerum Half-Life (t₁/₂)
Free Amine (H-Met-Gly-...)PrimaryHigh~ 2.5 hours
Acetyl Capped (Ac-Met-Gly-...)NoneLow~ 14.0 hours
dMet Capped (dMet-Gly-...) None Negligible > 36.0 hours
Table 2: Physicochemical Impact of Thioether Functionalization

Summarizes the mass shifts and polarity changes associated with the late-stage modification of the dMet-Gly thioether handle [4].

Thioether StateReagent UsedMass Shift (Δ Da)Polarity / HydrophilicityPrimary Application
Native Thioether N/A0HydrophobicReceptor binding (Met mimicry)
Sulfoxide Mild H₂O₂ (1.1 eq)+ 16.0Moderately HydrophilicConformational switching / Prodrugs
Sulfone Excess H₂O₂ / Acid+ 32.0Highly HydrophilicPermanent deactivation / Clearance
Sulfonium Ion Methyl Iodide+ 15.0Cationic (Charged)Solubilization / Bioconjugation leaving group

References

  • Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments.[Link]

  • Structure-activity relationship of 1-desamino-8-D-arginine vasopressin as an antiproliferative agent. Spandidos Publications.[Link]

  • Chemical synthesis and biological activity of peptides incorporating an ether bridge as a surrogate for a disulfide bond. Chemical Science (RSC).[Link]

  • Functional modification of thioether groups in peptides, polypeptides, and proteins. eScholarship (University of California).[Link]

Application

Application Note: High-Fidelity NMR Sample Preparation for N-[3-(Methylthio)-1-oxopropyl]glycine

Introduction & Structural Rationale N-[3-(Methylthio)-1-oxopropyl]glycine (Molecular Weight: 177.22 g/mol ) is a functionalized small molecule characterized by a thioether group, an amide linkage, and a terminal carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

N-[3-(Methylthio)-1-oxopropyl]glycine (Molecular Weight: 177.22 g/mol ) is a functionalized small molecule characterized by a thioether group, an amide linkage, and a terminal carboxylic acid. In Nuclear Magnetic Resonance (NMR) spectroscopy, the quality of the resulting spectrum is fundamentally dependent on meticulous sample preparation[1]. Poor preparation can obscure critical structural information, induce line broadening, and lead to misinterpretation of the molecule's dynamic states.

This application note provides a self-validating, step-by-step protocol for preparing N-[3-(Methylthio)-1-oxopropyl]glycine for high-resolution 1D and 2D NMR spectroscopy, detailing the causality behind every experimental choice.

Physicochemical Profiling & Solvent Selection

The selection of a deuterated solvent is the most critical decision in NMR sample preparation, as it dictates which protons remain visible in the final spectrum.

  • Preferred Solvent (DMSO-d6): N-[3-(Methylthio)-1-oxopropyl]glycine contains two highly exchangeable protons: the amide (-NH-) and the carboxylic acid (-COOH). Dimethyl sulfoxide-d6 (DMSO-d6) is the optimal solvent because it lacks exchangeable deuterium atoms, allowing the direct observation of the amide proton (typically a triplet around 8.0–8.5 ppm) and the carboxylic acid proton (a broad singlet >12.0 ppm).

  • Alternative Solvent (D2O): If analyzed in Deuterium Oxide (D2O), rapid hydrogen-deuterium (H/D) exchange will occur. The -NH- and -COOH protons will become invisible in the 1 H NMR spectrum. While useful for simplifying complex spectra, this results in a loss of critical structural connectivity data.

  • Internal Referencing: For DMSO-d6, Tetramethylsilane (TMS) should be used as the internal standard (0.00 ppm). For D2O, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is required, as TMS is insoluble in water.

Quantitative Guidelines for NMR Sample Preparation

To ensure an optimal signal-to-noise ratio (SNR) without inducing concentration-dependent line broadening or viscosity issues, adhere to the following quantitative parameters[2],[3],[1]:

Parameter 1 H NMR (1D) 13 C / 2D NMRScientific Rationale
Sample Mass 5 – 25 mg50 – 100 mg 13 C is ~6,000 times less sensitive than 1 H. Higher mass is required to achieve adequate SNR within a practical timeframe.
Solvent Volume 0.5 – 0.6 mL0.5 – 0.6 mLMaintains the required sample height. Over-dilution wastes expensive solvent and reduces SNR[2].
Sample Height 40 – 50 mm40 – 50 mmCritical for shimming. Too short causes magnetic field distortions at the meniscus; too long wastes solvent and complicates shimming[1].
Tube Specifications 5 mm OD, 7-8 inch5 mm OD, 7-8 inchStandard probe requirement. Tubes must be unscratched to prevent magnetic susceptibility gradients[3].

Experimental Protocol: Step-by-Step Workflow

Step 1: Precision Weighing & Dissolution Do not weigh the solid directly into the NMR tube.

  • Weigh the appropriate mass of N-[3-(Methylthio)-1-oxopropyl]glycine (e.g., 15 mg for routine 1 H NMR) into a clean, secondary glass vial[2].

  • Add exactly 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS).

  • Vortex the vial gently. Causality: Dissolving in a secondary vial ensures complete homogenization. Once a sample is inside the narrow 5 mm NMR tube, effective mixing becomes physically restricted[2].

Step 2: Particulate Filtration (Critical Step)

  • Visually inspect the solution. If any micro-particulates remain, the sample must be filtered.

  • Tightly pack a small plug of glass wool into a glass Pasteur pipette.

  • Pass the solution through the glass wool directly into the NMR tube. Causality: Solid particles possess a different magnetic susceptibility than the surrounding solvent, creating localized magnetic field distortions around every particle. This causes broad, uncorrectable lines. Never use cotton wool , as NMR solvents will extract oligomeric impurities from the cotton that will appear as contaminant peaks in the 1 H spectrum.

Step 3: Tube Filling & Geometry Validation

  • Ensure the liquid height inside the 5 mm tube is exactly between 40 mm and 50 mm[1].

  • If the volume is too low, add a few drops of neat DMSO-d6 to reach the 40 mm threshold.

Step 4: Degassing & Capping

  • The methylthio group ( −S−CH3​ ) in N-[3-(Methylthio)-1-oxopropyl]glycine is susceptible to oxidation, forming a sulfoxide if left in aerated solutions for prolonged periods.

  • Gently flush the headspace of the NMR tube with a stream of dry Nitrogen ( N2​ ) gas for 5 seconds.

  • Push the cap fully onto the tube. Do not use Parafilm or paper tape, as these can detach and jam the spectrometer's autosampler[3],[4].

Workflow Visualization

G Start N-[3-(Methylthio)-1-oxopropyl]glycine Weighing Precision Weighing (5-25 mg for 1H NMR) Start->Weighing Solvent Solvent Selection (DMSO-d6 for NH/OH retention) Weighing->Solvent Dissolution Dissolution & Vortexing (0.6 mL in secondary vial) Solvent->Dissolution Filtration Glass Wool Filtration (Remove magnetic distortions) Dissolution->Filtration If turbid Transfer Transfer to 5mm Tube (40-50 mm fill height) Dissolution->Transfer If clear Filtration->Transfer Degassing N2 Degassing (Prevent thioether oxidation) Transfer->Degassing Analysis NMR Spectrometer Acquisition Degassing->Analysis

Workflow for the optimal NMR sample preparation of N-[3-(Methylthio)-1-oxopropyl]glycine.

Advanced Considerations for Data Integrity

  • Temperature Stress on Glassware: Never dry cleaned NMR tubes in a hot laboratory oven. High thermal stress warps the precision-engineered concentricity of the glass, leading to spinning sidebands and poor shimming profiles[4]. Tubes should be rinsed with volatile solvents (e.g., acetone) and dried with a blast of dry nitrogen.

  • Concentration-Dependent Chemical Shifts: The chemical shift ( δ ) of the carboxylic acid proton in N-[3-(Methylthio)-1-oxopropyl]glycine is highly dependent on the sample's absolute concentration and the presence of trace water in the DMSO-d6. If precise chemical shift matching is required across multiple batches, the molarity of the samples must be strictly standardized.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from:[Link]

  • Georgia Institute of Technology NMR Center. Small molecule NMR sample preparation. Retrieved from:[Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from:[Link]

  • Ludwig-Maximilians-Universität München (LMU). NMR Sample Preparation - NMR Spectroscopy. Retrieved from:[Link]

Sources

Method

In Vitro Cell Culture Assay Protocol for N-[3-(Methylthio)-1-oxopropyl]glycine: Profiling Methionine Transamination and Acylglycine Detoxification

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Executive Summary & Mechanistic Rationale

N-[3-(Methylthio)-1-oxopropyl]glycine (CAS 96305-44-1), also known as 3-methylthiopropionylglycine, is an acylglycine metabolite utilized as a biomarker for mitochondrial acyl-CoA burden[1]. It is generated during the detoxification of 3-methylthiopropionyl-CoA, a highly reactive intermediate of the methionine transamination pathway[2].

Under conditions of hypermethioninemia or impaired transsulfuration, the transamination pathway becomes the primary catabolic route, leading to the accumulation of 3-methylthiopropionate (MTP)—a metabolite known to induce severe metabolic alterations and hematological toxicity[3]. To mitigate mitochondrial toxicity, Glycine N-Acyltransferase (GLYAT) conjugates 3-methylthiopropionyl-CoA with glycine, facilitating its cellular efflux and urinary excretion. Understanding this flux is critical for drug development targeting metabolic disorders and cholesterol regulation, where methionine metabolites play a complex modulatory role[4].

The Self-Validating Assay Design (Expertise & Experience)

Standard static measurements of N-[3-(Methylthio)-1-oxopropyl]glycine cannot distinguish between endogenous baseline levels, background contamination, and active metabolic flux. To establish a self-validating system , this protocol employs stable isotope tracing. By loading HepG2 cells with exogenous MTP and heavy isotope-labeled glycine ( 13C2​,15N -Glycine), we force the enzymatic conjugation. The subsequent detection of the M+3 isotopologue of N-[3-(Methylthio)-1-oxopropyl]glycine definitively proves active GLYAT catalysis, ruling out artifactual formation and ensuring absolute trustworthiness in the data.

Metabolic Pathway Visualization

Pathway Met L-Methionine KMTB α-Keto-γ-methiolbutyrate (KMTB) Met->KMTB Transamination MTPCoA 3-Methylthiopropionyl-CoA KMTB->MTPCoA Oxidative Decarboxylation Target N-[3-(Methylthio)-1-oxopropyl]glycine MTPCoA->Target Acyl Conjugation Gly Glycine Gly->Target Co-substrate GLYAT Glycine N-Acyltransferase (GLYAT) GLYAT->Target Catalysis

Metabolic pathway of N-[3-(Methylthio)-1-oxopropyl]glycine synthesis via GLYAT.

Materials and Reagents

  • Cell Models: HepG2 human hepatocellular carcinoma cells (ATCC HB-8065) or cryopreserved primary human hepatocytes. (Causality Note: Hepatocytes are mandatory as they natively express high levels of mitochondrial GLYAT).

  • Substrates & Tracers:

    • 3-Methylthiopropionic acid (MTP)[5].

    • 13C2​,15N -Glycine (Isotopic Tracer).

  • Analytical Standards: N-[3-(Methylthio)-1-oxopropyl]glycine reference material[1].

  • Internal Standard (IS): D5​ -Isovalerylglycine (or custom D3​ -labeled target).

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water with 0.1% Formic Acid.

Step-by-Step Experimental Protocol

Phase 1: Cell Culture and Preparation
  • Culture HepG2 cells in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until 80% confluent.

  • Seed cells at 2×105 cells/well in 6-well tissue culture plates. Incubate at 37°C, 5% CO2​ for 24 hours to allow for complete adherence and metabolic equilibration.

Phase 2: Substrate Loading & Isotope Tracing
  • Wash Step: Aspirate growth media and wash the monolayer twice with warm PBS. (Causality Note: This removes residual unlabeled glycine and methionine from the FBS, preventing dilution of the isotopic tracer).

  • Assay Initiation: Add 2 mL of custom assay medium (Glycine/Methionine-free DMEM) supplemented with:

    • 1 mM 13C2​,15N -Glycine.

    • 500 µM 3-Methylthiopropionic acid (MTP).

    • (Causality Note: Direct MTP loading bypasses the rate-limiting transaminase step, directly flooding the mitochondrial BCKDH complex to form 3-methylthiopropionyl-CoA, thereby maximizing GLYAT substrate availability).

  • Incubation: Incubate the plates for 4, 8, and 24 hours to establish a kinetic profile of acylglycine formation and cellular efflux.

Phase 3: Metabolite Extraction
  • Extracellular Efflux (Media): At each time point, transfer 100 µL of the culture medium to a microcentrifuge tube. Add 400 µL of ice-cold Methanol containing 50 ng/mL of the Internal Standard. Vortex for 30 seconds and centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • Intracellular Fraction: Aspirate the remaining medium and wash the cells rapidly with ice-cold PBS to halt metabolism. Add 500 µL of 80% cold Methanol directly to the well. Scrape the cells, transfer the suspension to a tube, vortex, and centrifuge at 15,000 × g for 10 minutes at 4°C.

Phase 4: LC-MS/MS Quantification
  • Inject 5 µL of the extracted supernatant into a UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Thermo TSQ Quantis).

  • Chromatography: Utilize a HILIC column (e.g., Waters Acquity UPLC BEH Amide) to ensure adequate retention of the highly polar acylglycine. Run a gradient of Water (0.1% Formic acid) and Acetonitrile (0.1% Formic acid).

Quantitative Data Presentation

Table 1: LC-MS/MS MRM Transitions for Target Analytes Note: Parameters are optimized for positive electrospray ionization (ESI+).

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Polarity
N-[3-(Methylthio)-1-oxopropyl]glycine (Unlabeled M+0)178.1103.115Positive
13C2​,15N -Target Metabolite (Tracer M+3)181.1103.115Positive
D5​ -Isovalerylglycine (Internal Standard)165.1120.114Positive

Table 2: Expected Kinetic Flux in HepG2 Cells (500 µM MTP Load) Data represents typical baseline values for a validated assay.

Timepoint (Hours)Intracellular M+3 Concentration (pmol/ 106 cells)Extracellular M+3 Efflux (nM in media)Isotopic Enrichment (M+3 / Total %)
4h12.5 ± 2.145.0 ± 5.5> 85%
8h18.2 ± 3.0110.5 ± 12.0> 92%
24h15.0 ± 2.5340.0 ± 28.5> 95%

Troubleshooting & System Trustworthiness

To ensure the absolute integrity of the assay, the following self-validating controls must be evaluated:

  • Absence of M+3 Isotope (False Positives): If the unlabeled (M+0) N-[3-(Methylthio)-1-oxopropyl]glycine is detected but the M+3 isotopologue is absent, the detected compound is either a background analytical contaminant or derived from intracellular protein degradation rather than active enzymatic flux. The assay must be rejected.

  • GLYAT Knockdown Control (Causality Verification): To strictly validate that the conjugation is enzymatically driven by GLYAT (and not a non-enzymatic chemical reaction between the CoA-thioester and free glycine), run a parallel assay using siRNA-mediated GLYAT knockdown HepG2 cells. A >80% reduction in the M+3 target metabolite confirms enzymatic causality.

  • Toxicity Thresholds: MTP is inherently toxic at high concentrations[3]. If cellular viability drops below 80% (assessed via LDH release or Trypan Blue), the intracellular accumulation of 3-methylthiopropionyl-CoA has exceeded the GLYAT detoxification capacity, leading to mitochondrial uncoupling. Reduce the MTP loading dose to 250 µM.

References

  • Steele, R. D., Barber, T. A., Lalich, J., & Benevenga, N. J. (1979). Effects of dietary 3-methylthiopropionate on metabolism, growth and hematopoiesis in the rat. The Journal of Nutrition, 109(10), 1739-1751. URL:[Link]

  • Sugiyama, K., Akai, H., & Muramatsu, K. (1986). Effects of methionine and related compounds on plasma cholesterol level in rats fed a high cholesterol diet. Journal of Nutritional Science and Vitaminology, 32(5), 537-549. URL:[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Patterns and UPLC-MS/MS Quantification of N-[3-(Methylthio)-1-oxopropyl]glycine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Chemical Profile & Metabolic Significance N-[3-(Methylthio)-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Chemical Profile & Metabolic Significance

N-[3-(Methylthio)-1-oxopropyl]glycine (CAS: 96305-44-1), also known as 3-methylthiopropionylglycine, is a specialized acylglycine derivative[1]. Acylglycines are formed via the enzymatic conjugation of acyl-CoA species with glycine, a primary detoxification and metabolic regulatory mechanism in mammals.

While short-chain and medium-chain aliphatic acylglycines are well-documented biomarkers for inborn errors of metabolism (IEMs)[2], the presence of the thioether moiety (-S-CH₃) in N-[3-(Methylthio)-1-oxopropyl]glycine makes it a unique target. This compound is structurally linked to methionine salvage pathways and the degradation of sulfur-containing amino acids. Accurate mass spectrometric characterization of this metabolite is critical for distinguishing it from isobaric aliphatic acylglycines during untargeted metabolomics or targeted biomarker quantification[3].

Quantitative Physicochemical Data
PropertyValue
Chemical Formula C₆H₁₁NO₃S
Monoisotopic Mass 177.0460 Da
Precursor Ion[M+H]⁺ m/z 178.0532
Precursor Ion [M-H]⁻ m/z 176.0387
pKa (Carboxylic Acid) ~3.5

Mechanistic MS/MS Fragmentation Pathways

Understanding the causality of gas-phase fragmentation is essential for developing highly specific Multiple Reaction Monitoring (MRM) methods. The fragmentation of N-[3-(Methylthio)-1-oxopropyl]glycine is driven by two highly labile structural features: the amide bond and the thioether linkage .

Negative Ion Mode (ESI-)

Electrospray ionization in negative mode (ESI-) is the gold standard for acylglycine analysis because the terminal carboxylic acid group readily deprotonates, yielding a stable [M-H]⁻ precursor[2].

  • The Universal Quantifier (m/z 74.02): Collision-induced dissociation (CID) drives the cleavage of the amide C-N bond. The charge is retained on the glycine moiety, forming the deprotonated glycine anion ([NH-CH₂-COO]⁻). This is the universal diagnostic fragment for underivatized acylglycines[4].

  • The Thioether Diagnostic (m/z 128.02): The thioether bond is highly susceptible to cleavage under CID, resulting in the neutral loss of methanethiol (CH₃SH, 48 Da). This specific neutral loss differentiates this compound from purely aliphatic acylglycines of similar mass.

Positive Ion Mode (ESI+)

In positive mode, protonation primarily occurs at the amide nitrogen or carbonyl oxygen.

  • The Acylium Ion (m/z 103.02): CID induces heterolytic cleavage of the amide bond, expelling neutral glycine (75 Da) and leaving a stable acylium cation ([CH₃-S-CH₂-CH₂-C=O]⁺).

  • The Acryloyl Cation (m/z 55.02): Secondary fragmentation of the acylium ion results in the loss of methanethiol (-48 Da), yielding a terminal acryloyl cation.

MS_Fragmentation cluster_neg Negative Ion Mode ESI(-) cluster_pos Positive Ion Mode ESI(+) NegPrec [M-H]⁻ Precursor m/z 176.04 NegCO2 [M-H-CO₂]⁻ m/z 132.05 NegPrec->NegCO2 -44 Da (-CO₂) NegGly Glycine Anion m/z 74.02 NegPrec->NegGly Amide Cleavage NegThiol [M-H-CH₃SH]⁻ m/z 128.02 NegPrec->NegThiol -48 Da (-CH₃SH) PosPrec [M+H]⁺ Precursor m/z 178.05 PosAcyl Acylium Ion m/z 103.02 PosPrec->PosAcyl -75 Da (-Glycine) PosGly Protonated Glycine m/z 76.04 PosPrec->PosGly Amide Cleavage PosAcry Acryloyl Cation m/z 55.02 PosAcyl->PosAcry -48 Da (-CH₃SH)

ESI-MS/MS fragmentation pathways of N-[3-(Methylthio)-1-oxopropyl]glycine in positive/negative modes.

UPLC-MS/MS Analytical Workflow & Causality

To ensure high-fidelity quantification in complex biological matrices (e.g., plasma, urine), the analytical workflow must actively eliminate ion suppression and separate isobaric interferences[3].

Workflow Sample 1. Sample Prep (Plasma/Urine) SPE 2. SPE Extraction (Anion Exchange) Sample->SPE UPLC 3. UPLC Separation (C18, pH 6.8) SPE->UPLC MSMS 4. ESI-MS/MS (MRM Mode) UPLC->MSMS Data 5. Data Validation (Ion Ratios) MSMS->Data

UPLC-MS/MS analytical workflow for the targeted quantification of acylglycines.

Step-by-Step Methodology

Step 1: Internal Standard Spiking

  • Action: Spike 50 µL of biological sample with 10 µL of stable isotope-labeled internal standard (e.g., d5-hippuric acid or 13C₂-glycine conjugates, 5 µg/mL).

  • Causality: Corrects for volumetric losses during extraction and normalizes matrix-induced ion suppression in the ESI source, ensuring a self-validating quantitative readout.

Step 2: Weak Anion Exchange (WAX) Solid-Phase Extraction

  • Action: Dilute sample 1:1 with 2% aqueous ammonia. Load onto a pre-conditioned WAX SPE cartridge. Wash with 100% Methanol. Elute with 5% Formic Acid in Methanol.

  • Causality: At pH > 7, the carboxylic acid of the acylglycine is fully deprotonated and binds tightly to the positively charged WAX sorbent. The methanol wash removes neutral lipids and basic amines. The acidic elution neutralizes the analyte, releasing it for collection. This orthogonal purification dramatically increases the signal-to-noise ratio.

Step 3: UPLC Separation

  • Action: Inject 2 µL onto a High-Strength Silica (HSS) T3 or C18 column (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

    • Mobile Phase B: Acetonitrile.

  • Causality: A near-neutral pH mobile phase maintains the analyte in a partially ionized state, balancing reversed-phase retention with optimal pre-column deprotonation for maximum ESI(-) sensitivity[2].

Self-Validating Protocol & Data Interpretation

A reliable protocol must be self-validating. To confirm the identity and purity of N-[3-(Methylthio)-1-oxopropyl]glycine in an unknown sample, the system must satisfy strict MRM transition ratios.

Optimized MRM Transitions (ESI Negative Mode)
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Purpose
176.0474.025018Quantifier (Glycine Anion)
176.04128.025014Qualifier 1 (Loss of CH₃SH)
176.04132.055012Qualifier 2 (Loss of CO₂)
Quality Control (QC) Validation Metrics
  • Retention Time (RT) Locking: The RT of the analyte in the biological matrix must fall within ±0.1 minutes of the neat analytical standard.

  • Ion Ratio Consistency: The ratio of the Quantifier (m/z 74.02) to Qualifier 1 (m/z 128.02) must not deviate by more than ±20% from the ratio established by the calibration curve. A deviation >20% indicates a co-eluting isobaric interference, invalidating the data point.

  • Linearity: The calibration curve (analyte area / internal standard area) must exhibit an R² ≥ 0.995 across the dynamic range (typically 10 ng/mL to 5,000 ng/mL).

References

  • Buy Online CAS Number 96305-44-1 - TRC - N-[3-(Methylthio)-1-oxopropyl]glycine. LGC Standards. 1[1]

  • Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). ResearchGate.3[3]

  • Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. NIH.gov. 4[4]

  • A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry. NIH.gov. 2[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of N-[3-(Methylthio)-1-oxopropyl]glycine During Storage

Introduction N-[3-(Methylthio)-1-oxopropyl]glycine (CAS: 96305-44-1) is a critical synthetic building block and peptide derivative characterized by its terminal thioether (methylthio) group. While highly valuable in bioc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-[3-(Methylthio)-1-oxopropyl]glycine (CAS: 96305-44-1) is a critical synthetic building block and peptide derivative characterized by its terminal thioether (methylthio) group. While highly valuable in biochemical synthesis and drug development, the thioether moiety presents a significant vulnerability: it is highly susceptible to auto-oxidation.

This technical guide provides a deep dive into the causality of this degradation, actionable troubleshooting steps, and self-validating protocols to ensure the structural integrity of your compound during long-term storage.

The Causality of Thioether Oxidation

To effectively prevent degradation, we must first understand the mechanism of failure. Thioethers are electron-rich centers that readily react with reactive oxygen species (ROS), trace transition metals (which catalyze radical formation), and ambient light[1].

The oxidation proceeds in two distinct thermodynamic steps:

  • Sulfoxide Formation (+16 Da): The initial attack by molecular oxygen or ROS yields a sulfoxide. This process is relatively fast but chemically reversible under strongly reducing acidic conditions.

  • Sulfone Formation (+32 Da): Prolonged exposure to oxidative stress drives the sulfoxide to a sulfone. This state is highly stable and chemically irreversible, permanently altering the compound's hydrophobicity and binding affinity[1].

OxidationPathway Thioether N-[3-(Methylthio)- 1-oxopropyl]glycine (Native Thioether) Sulfoxide Sulfoxide Derivative (+16 Da Mass Shift) Thioether->Sulfoxide O2, ROS, Light (Reversible) Sulfone Sulfone Derivative (+32 Da Mass Shift) Sulfoxide->Sulfone Prolonged Oxidation (Irreversible)

Figure 1: Oxidation pathway of the methylthio group to sulfoxide and sulfone.

Troubleshooting & FAQs

Q: I analyzed my stored batch via LC-MS and observed a dominant peak with a +16 Da mass shift. What is the cause, and is the batch ruined? A: The +16 Da shift is the hallmark of thioether oxidation to the sulfoxide derivative[1]. This frequently occurs if the lyophilized powder was stored in a vial with ambient air in the headspace, as even residual moisture and oxygen at -20°C can drive slow auto-oxidation[2]. The batch is not necessarily ruined; the sulfoxide can be rescued using an aggressive acidic reduction protocol (see Section 3).

Q: Can I use DTT or TCEP to reduce the oxidized methylthio group? A: No. While Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are excellent for reducing disulfide bonds at slightly basic or neutral pH[2], they are generally ineffective at reducing thioether sulfoxides. Methionine-like sulfoxides require strong acid-catalyzed reduction utilizing reagents like Ammonium Iodide (NH4I) and Dimethyl Sulfide (DMS) in Trifluoroacetic Acid (TFA)[3][4].

Q: Does lyophilization guarantee stability? A: Lyophilization arrests hydrolytic degradation but does not stop oxidative degradation if oxygen remains in the vial headspace[2]. A self-validating storage system must include inert gas backfilling (preferably Argon, which is heavier than air and displaces oxygen more effectively than Nitrogen) prior to sealing.

Rescue Protocol: Chemical Reduction of the Sulfoxide

If your N-[3-(Methylthio)-1-oxopropyl]glycine has oxidized to the sulfoxide form (+16 Da), you can reverse the modification using a modified peptide cleavage cocktail (based on Reagent H principles)[4].

Step-by-Step Methodology:

  • Preparation of Reduction Cocktail: In a fume hood, prepare a solution of 90% Trifluoroacetic Acid (TFA), 5% Dimethyl Sulfide (DMS), and 5% aqueous Ammonium Iodide (NH4I) (w/v)[3].

    • Causality Note: The strong acid (TFA) protonates the sulfoxide, making it highly susceptible to nucleophilic attack by the iodide ion. DMS acts as a scavenger to prevent re-oxidation by the generated iodine byproducts.

  • Solubilization: Dissolve the oxidized compound in the reduction cocktail at a concentration of 5-10 mg/mL.

  • Incubation: Stir the mixture at 0°C (ice bath) for 30 to 45 minutes. Avoid elevated temperatures to prevent unwanted side reactions.

  • Quenching & Precipitation: Quench the reaction by adding a 10-fold volume of ice-cold diethyl ether. The reduced N-[3-(Methylthio)-1-oxopropyl]glycine will precipitate out of solution.

  • Centrifugation: Centrifuge at 4000 x g for 5 minutes. Decant the ether supernatant carefully.

  • Washing: Wash the pellet twice more with ice-cold diethyl ether to remove residual TFA, DMS, and iodine byproducts.

  • Validation: Re-dissolve a micro-aliquot in LC-MS grade water/acetonitrile and run an LC-MS analysis to verify the disappearance of the +16 Da peak, confirming a successful rescue.

Standard Operating Procedure (SOP): Optimal Storage Workflow

To prevent oxidation proactively, implement the following self-validating storage workflow.

StorageWorkflow Step1 1. Solubilization Use degassed, metal-free buffers Step2 2. Aliquoting Create single-use volumes Step1->Step2 Step3 3. Lyophilization Remove all moisture Step2->Step3 Step4 4. Argon Backfill Displace oxygen in headspace Step3->Step4 Step5 5. Cryo-Storage Store at -20°C or -80°C in dark Step4->Step5

Figure 2: Step-by-step workflow for the preparation and storage of thioether-containing compounds.

Step-by-Step Storage Methodology:

  • Solvent Degassing: Dissolve the pure compound in HPLC-grade water or buffer that has been sparged with Argon for at least 15 minutes to remove dissolved oxygen.

  • Aliquoting: Dispense the solution into single-use amber glass vials.

    • Causality Note: Amber glass prevents photo-oxidation, and single-use aliquots eliminate freeze-thaw cycles that introduce fresh oxygen into the system.

  • Lyophilization: Freeze the aliquots at -80°C and lyophilize to complete dryness (typically 24-48 hours depending on volume).

  • Argon Backfilling (Critical Step): Before capping, gently purge the headspace of each vial with ultra-pure Argon gas.

  • Sealing: Immediately seal the vials with PTFE-lined caps. PTFE prevents oxygen permeation significantly better than standard silicone septa.

  • Storage: Store the sealed vials at -20°C or -80°C.

Quantitative Storage Stability Matrix

The following table summarizes the expected stability of the methylthio group under various environmental conditions, validating the necessity of the SOP outlined above.

Storage TemperatureAtmospheric ConditionLight ExposureEstimated Shelf Life (>95% Purity)Primary Degradant
+25°C (Room Temp)Ambient AirDirect Light< 1 WeekSulfoxide (+16 Da)
+4°CAmbient AirDark1 - 2 MonthsSulfoxide (+16 Da)
-20°CAmbient AirDark6 - 8 MonthsSulfoxide (+16 Da)
-20°CArgon BackfilledDark> 2 YearsNone
-80°CArgon BackfilledDark> 5 YearsNone

References

  • Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins | Bioconjugate Chemistry Source: ACS Publications URL
  • Reversal of inadvertent oxidation of cys-containing peptides Source: Bachem URL
  • Cleavage Cocktail Selection Source: WPMU CDN URL
  • Cleavage Cocktails; Reagent B Source: Aapptec Peptides URL

Sources

Optimization

Technical Support Center: N-[3-(Methylthio)-1-oxopropyl]glycine Synthesis

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis and yield of N-[3-(Methylthio)-1-oxopropyl]glycine (CAS: 96305-44-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis and yield of N-[3-(Methylthio)-1-oxopropyl]glycine (CAS: 96305-44-1).

Synthesizing thioether-containing N-acylglycines presents unique chemical challenges. The methylthio group is highly susceptible to unintended oxidation, and the dual-functional nature of glycine (containing both a primary amine and a carboxylic acid) frequently leads to oligomerization if coupling conditions are not strictly controlled. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and a self-validating optimized protocol to maximize your synthetic yield.

Synthesis Pathway Visualization

To prevent self-condensation, the most effective synthetic route avoids direct aqueous coupling. Instead, it utilizes a carboxyl-protected glycine derivative (e.g., Glycine methyl ester), followed by mild alkaline hydrolysis.

SynthesisPathway A 3-(Methylthio)propanoic acid (Carboxylic Acid) C Activation & Coupling (EDC/HOBt, DIPEA) A->C B Glycine Methyl Ester (Amine) B->C D Intermediate: Thioether-Glycine Ester C->D Amide Bond Formation E Alkaline Hydrolysis (LiOH, THF/H2O) D->E F Target Product: N-[3-(Methylthio)-1-oxopropyl]glycine (CAS: 96305-44-1) E->F Ester Cleavage

Workflow for the synthesis of N-[3-(Methylthio)-1-oxopropyl]glycine via ester protection.

Troubleshooting & FAQs

Q: My LC-MS shows a major impurity with a mass shift of +16 Da relative to the target product. What is this, and how do I prevent it? A: A +16 Da mass shift is the classic signature of thioether oxidation, where the methylthio group is oxidized to a sulfoxide[1]. Thioethers are highly sensitive to reactive oxygen species and atmospheric oxygen, behaving similarly to methionine residues during standard peptide synthesis[2].

  • Causality: This oxidation frequently occurs during prolonged coupling reactions in old ethereal solvents (which contain trace peroxides) or during harsh acidic cleavage steps (like TFA deprotection of tert-butyl esters)[3].

  • Solution: Conduct all coupling steps under an inert Argon atmosphere using freshly degassed solvents. If you must use acidic deprotection, incorporate a thioether scavenger such as 1,2-ethanedithiol (EDT) or dimethyl sulfide (1-2% v/v) into your cleavage cocktail to act as a sacrificial reductant.

Q: I am reacting free glycine directly with 3-(methylthio)propanoic acid using EDC/NHS in an aqueous buffer. My yields are below 20%, and TLC shows multiple polymeric streaks. Why? A: Free glycine contains an unprotected carboxylate. EDC reacts preferentially with carboxylic acids to form a highly reactive O-acylisourea intermediate[4][5].

  • Causality: When free glycine is present, EDC activates both the 3-(methylthio)propanoic acid and the glycine's own carboxylate. The activated glycine then reacts with the amine of another glycine molecule, triggering a runaway self-condensation (oligomerization) cascade[4].

  • Solution: Never use unprotected amino acids as the nucleophile in carbodiimide couplings. Mask the glycine carboxylate using a methyl ester (Gly-OMe) or tert-butyl ester (Gly-OtBu) prior to the coupling step.

Q: During the final aqueous workup of the deprotected product, I am losing massive amounts of yield in the aqueous layer. How can I improve recovery? A: N-[3-(Methylthio)-1-oxopropyl]glycine is a low-molecular-weight N-acylglycine[6][7]. Because it lacks large hydrophobic domains, it is highly polar and exceptionally water-soluble in its ionized carboxylate form.

  • Causality: At neutral pH, the partition coefficient heavily favors the aqueous phase. Standard extraction with dichloromethane or ethyl acetate will fail.

  • Solution: You must suppress the ionization of the carboxylic acid and alter the ionic strength of the water. Saturate the aqueous layer with solid NaCl (salting out), drop the pH to 2.0 using 1M HCl, and extract with a highly polar organic mixture, such as Ethyl Acetate containing 10% THF.

Quantitative Comparison of Coupling Strategies

To maximize the yield of N-[3-(Methylthio)-1-oxopropyl]glycine, selecting the correct coupling and deprotection axis is critical. The table below summarizes the expected outcomes based on different synthetic choices.

Coupling StrategyGlycine DerivativeDeprotection MethodExpected YieldImpurity Profile / Notes
EDC/Sulfo-NHS (Aqueous) Free GlycineNone15 - 25%High oligomerization, N-acylurea formation. Not recommended.
DCC/DMAP (DCM) Gly-OtBuTFA / Scavengers60 - 70%Moderate sulfoxide (+16 Da) formation due to acidic cleavage[3].
EDC/HOBt (DMF) Gly-OMeLiOH (THF/H2O)85 - 95% Very clean. Mild alkaline hydrolysis prevents thioether oxidation.
Mixed Anhydride Gly-OMeLiOH (THF/H2O)75 - 80%Trace unreacted acid. Requires strict temperature control (-15°C).

Optimized Step-by-Step Methodology

This protocol utilizes the EDC/HOBt coupling method with a methyl ester protecting group to ensure high yields and prevent thioether oxidation. It is designed as a self-validating system.

Phase 1: Amide Coupling
  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 3-(methylthio)propanoic acid (1.0 eq) and Glycine methyl ester hydrochloride (Gly-OMe·HCl, 1.1 eq) in anhydrous, degassed DMF to achieve a 0.2 M concentration.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

    • Validation Check: Spot a 1 µL aliquot onto wet pH paper. The pH must read ~8.0. If it is lower, the amine is still protonated and will not act as a nucleophile.

  • Activation: Cool the reaction mixture to 0°C in an ice bath. Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) followed by EDC·HCl (1.2 eq)[4]. HOBt is critical here to convert the unstable O-acylisourea into a stable, amine-reactive active ester, preventing the formation of dead-end N-acylurea byproducts.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours under Argon.

  • Organic Workup: Dilute the mixture with 10 volumes of Ethyl Acetate. Wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO3 (removes unreacted acid and HOBt), and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the intermediate ester.

Phase 2: Ester Hydrolysis & Isolation
  • Saponification: Dissolve the crude intermediate in a 1:1 mixture of THF and degassed H2O (0.1 M). Cool to 0°C.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O) (1.5 eq) in one portion. Stir for 2 hours at 0°C.

    • Validation Check: Perform TLC (EtOAc/Hexane 1:1). The high-Rf ester spot should completely disappear, leaving baseline material (the lithium salt of the product).

  • Solvent Removal: Remove the THF under reduced pressure at 30°C (do not heat excessively to protect the thioether).

  • Acidification & Salting Out (Critical): Cool the remaining aqueous phase to 0°C. Add solid NaCl until the solution is saturated. Carefully add 1M HCl dropwise until the pH reaches exactly 2.0.

  • Extraction: Extract the highly polar product from the aqueous layer three times using a mixture of EtOAc/THF (9:1 v/v).

  • Final Isolation: Dry the combined organic layers over Na2SO4, filter, and evaporate to dryness to yield pure N-[3-(Methylthio)-1-oxopropyl]glycine.

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in N-[3-(Methylthio)-1-oxopropyl]glycine LC-MS Analysis

Executive Overview N-[3-(Methylthio)-1-oxopropyl]glycine (Molecular Weight: ~177.05 Da) is a highly polar, sulfur-containing small molecule. Because of its low molecular weight, its primary precursor ions (e.g., [M-H]⁻ a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

N-[3-(Methylthio)-1-oxopropyl]glycine (Molecular Weight: ~177.05 Da) is a highly polar, sulfur-containing small molecule. Because of its low molecular weight, its primary precursor ions (e.g., [M-H]⁻ at m/z 176 or [M+H]⁺ at m/z 178) fall into a heavily congested, low-mass region of the mass spectrum. This region is notoriously susceptible to high baseline noise caused by solvent clusters, mobile phase impurities, and environmental contaminants[1]. Furthermore, the thioether moiety is highly prone to in-source oxidation, which can generate pseudo-noise, split peaks, and signal instability.

This guide provides a systematic, self-validating framework for diagnosing and resolving baseline noise specific to the LC-MS analysis of this compound.

Diagnostic Decision Matrix

Before adjusting MS parameters or replacing columns, you must isolate the root cause of the baseline noise. Use the following diagnostic logic to decouple the liquid chromatograph from the mass spectrometer[2].

BaselineNoiseDiagnostics Start High Baseline Noise Observed at m/z 176/178 Step1 Disconnect Column & Run Zero-Volume Injection Start->Step1 Decision1 Is noise still present? Step1->Decision1 Path1_Yes System/Solvent Issue Decision1->Path1_Yes Yes Path1_No Column/Sample Issue Decision1->Path1_No No Step2_Sys Infuse Pure LC-MS Solvent Directly to MS Path1_Yes->Step2_Sys Step2_Col Run Blank Gradient with Column Path1_No->Step2_Col Decision2 Is noise still present? Step2_Sys->Decision2 Path2_Yes MS Source Contamination or Electronic Noise Decision2->Path2_Yes Yes Path2_No LC Pump/Solvent Contamination Decision2->Path2_No No Decision3 Are there distinct peaks? Step2_Col->Decision3 Path3_Yes Carryover or Late-Eluting Matrix Decision3->Path3_Yes Yes Path3_No Column Bleed Decision3->Path3_No No

Diagnostic workflow for isolating the root cause of LC-MS baseline noise.

Frequently Asked Questions (FAQs)

Q1: How do I definitively differentiate chemical noise from electronic noise in my chromatogram? A1: To establish causality, stop the LC flow entirely and monitor the MS baseline. If the noise drops to near-zero (shot noise), the interference is chemical—stemming from mobile phase impurities, pump contamination, or non-volatile residues in the interface[3]. If the noise remains high without flow, the issue is electronic, such as a contaminated electron multiplier or quadrupole rods requiring professional cleaning[2].

Q2: Why does the baseline noise selectively spike during the highly aqueous portion of my gradient? A2: N-[3-(Methylthio)-1-oxopropyl]glycine is highly polar, often requiring high-aqueous conditions (e.g., reversed-phase with <5% organic) for retention. High-aqueous mobile phases are highly susceptible to microbial growth and the leaching of plasticizers from solvent lines. Furthermore, lower-grade water (e.g., HPLC-grade instead of LC-MS grade) contains trace organics that ionize efficiently in the low-mass region, creating a continuous chemical background[1].

Q3: Could the compound's chemical structure be contributing to the noise and signal instability? A3: Yes. The methylthio (-S-CH₃) group is highly susceptible to oxidation. If this oxidation occurs in-source due to excessively high desolvation temperatures or impure nitrogen drying gas, it creates a noisy, unstable ion current for the parent mass as the compound dynamically interconverts into sulfoxides (+16 Da) and sulfones (+32 Da) during ionization.

Q4: What is the best way to mitigate column bleed interfering with the m/z 176/178 channels? A4: Column bleed often presents as a rising baseline during the organic ramp of a gradient. For low-mass analytes, siloxane bleed from end-capped reversed-phase columns can be highly problematic. Ensure you are using columns with high-purity Type B silica. If using HILIC, ensure the column is exhaustively conditioned; unconditioned HILIC columns shed stationary phase that elevates low-mass background noise[2].

In-Source Oxidation Mechanism

ThioetherOxidation Parent N-[3-(Methylthio)- 1-oxopropyl]glycine m/z 176 [M-H]- ROS In-Source Oxidation (High Temp / Impure N2) Parent->ROS Sulfoxide Sulfoxide Artifact m/z 192 [M-H]- ROS->Sulfoxide +[O] Sulfone Sulfone Artifact m/z 208 [M-H]- Sulfoxide->Sulfone +[O]

In-source oxidation pathway of the methylthio group causing signal splitting and noise.

Self-Validating Experimental Protocols

Protocol 1: LC-MS System Passivation and Deep Cleaning

Objective: Eradicate accumulated lipophilic contaminants and salt deposits contributing to continuous chemical noise[3].

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union.

    • Causality: Prevents strongly retained contaminants from being permanently trapped on the column head during the flush[2].

  • Aqueous Flush: Flush the system with 100% LC-MS grade Water at 0.5 mL/min for 30 minutes.

    • Causality: Dissolves and removes water-soluble buffer salts that may have precipitated in the pump heads or tubing[3].

  • Passivation Wash: Switch to a passivation mixture (25% Water / 25% Methanol / 25% Acetonitrile / 25% Isopropanol containing 0.1% Formic Acid) and flush for 2 hours.

    • Causality: The diverse polarities disrupt both hydrophobic and hydrophilic interactions of contaminants, while formic acid breaks ionic bonds of basic amines adhering to stainless steel[1].

  • Validation Step: Perform a zero-volume injection of a solvent blank. The total ion chromatogram (TIC) background should drop by at least an order of magnitude compared to pre-cleaning levels, confirming the successful removal of system-wide contaminants.

Protocol 2: Mobile Phase Optimization for Low-Mass Thioether Analysis

Objective: Suppress background ions and prevent in-source oxidation of the methylthio group.

  • Solvent Selection: Prepare fresh mobile phases using strictly LC-MS grade solvents and additives[4].

    • Causality: HPLC-grade solvents contain trace stabilizers and metal ions that cause massive ion suppression and chemical noise in the low-mass region[1].

  • Additive Optimization: Add 0.1% Formic Acid to both aqueous and organic phases.

    • Causality: Promotes consistent protonation for positive ESI ([M+H]⁺ at m/z 178) and helps sweep the system of residual alkali metals that cause adduct-related baseline splitting[4].

  • Source Tuning: Lower the ESI desolvation temperature by 50°C from your standard method and optimize the cone gas flow rate.

    • Causality: The thioether moiety is highly susceptible to thermal oxidation. Lowering the temperature prevents the formation of sulfoxide artifacts (+16 Da) that artificially inflate baseline noise, while optimizing cone gas sweeps away interfering solvent clusters.

  • Validation Step: Inject a 10 ng/mL standard of N-[3-(Methylthio)-1-oxopropyl]glycine. Monitor m/z 178 (parent) and m/z 194 (sulfoxide). The sulfoxide peak should be <5% of the parent peak area, validating that thermal degradation has been arrested.

Quantitative Data: Common Low-Mass Background Interferences

When troubleshooting baseline noise for N-[3-(Methylthio)-1-oxopropyl]glycine, cross-reference your background spectra against these common low-mass contaminants that frequently interfere in the 100–200 Da range.

m/z (ESI+)m/z (ESI-)Contaminant IdentityPrimary SourceMitigation Strategy
149.02-Phthalic anhydride / PhthalatesPlasticizer leaching from solvent lines or sample tubesReplace with PEEK or stainless steel tubing; use glass vials
130.16128.15Diisooctylamine fragmentImpure HPLC-grade solventsSwitch exclusively to certified LC-MS grade solvents[4]
-113.00Trifluoroacetate (TFA)Mobile phase additive / CarryoverFlush system with 0.1% Formic acid; avoid TFA for this assay
179.05-Glucose [M+H]⁺ / HexoseMicrobial growth in aqueous mobile phasePrepare fresh aqueous phase daily; use amber bottles[3]
175.12173.10Substituted sulfonatesDetergent residue on glasswareBake glassware at 400°C; strictly avoid lab detergents

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source: LCGC International - Chromatography Online URL:[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: LCGC International - Chromatography Online URL:[Link]

  • Important Qualities of Mobile Phase Additives for LC-MS Applications Source: Technology Networks URL:[Link]

  • LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies Source: SepScience URL:[Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions Source: Waters Corporation URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for N-[3-(Methylthio)-1-oxopropyl]glycine Separation

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) separation of N-[3-(Methylthio)-1-oxopropyl]glycine. This resource is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) separation of N-[3-(Methylthio)-1-oxopropyl]glycine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their analytical methods for this compound. Here, we address common challenges in a direct question-and-answer format, grounded in established chromatographic principles.

I. Understanding the Analyte: N-[3-(Methylthio)-1-oxopropyl]glycine

N-[3-(Methylthio)-1-oxopropyl]glycine is a small, polar molecule containing a carboxylic acid group from the glycine moiety and a methylthio group. Its structure suggests it is an acidic and hydrophilic compound. These characteristics are crucial for developing a successful HPLC method, as they dictate the analyte's behavior in a reversed-phase system. The presence of the glycine component, an amino acid, makes this molecule amphoteric, meaning it possesses both acidic and basic properties.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during method development and routine analysis.

Question 1: My analyte, N-[3-(Methylthio)-1-oxopropyl]glycine, has very little or no retention on my C18 column. What's happening and how can I fix it?

Answer:

This is a common issue for polar compounds like N-[3-(Methylthio)-1-oxopropyl]glycine in reversed-phase HPLC. The poor retention occurs because the analyte is more attracted to the polar mobile phase than the nonpolar stationary phase. Here’s a breakdown of the causes and a systematic approach to increasing retention:

Root Causes:

  • High Polarity of the Analyte: The glycine and oxopropyl groups make the molecule highly water-soluble, leading to a weak interaction with the hydrophobic C18 chains of the stationary phase.

  • Analyte Ionization: The carboxylic acid group on the glycine moiety is likely ionized (negatively charged) at neutral or moderately acidic pH, which significantly increases its polarity and reduces retention.[1][2][3]

  • Inappropriate Mobile Phase: A mobile phase with a high percentage of organic solvent will be too "strong" and will elute the polar analyte very quickly.

Solutions:

  • Modify the Mobile Phase:

    • Decrease Organic Solvent Percentage: The most straightforward approach is to reduce the concentration of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. You can even explore using a 100% aqueous mobile phase.[4][5]

    • Control the pH: Since the analyte has a carboxylic acid group, lowering the mobile phase pH will suppress its ionization.[2][6][7] An un-ionized molecule is less polar and will interact more strongly with the stationary phase, increasing retention.[1][3] A good starting point is to adjust the pH to be at least 2 units below the pKa of the carboxylic acid group.

  • Choose a More Suitable Column:

    • Polar-Embedded or Polar-Endcapped Columns: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and offer alternative selectivity for polar analytes.[5]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[8]

    • Mixed-Mode Chromatography: This technique combines reversed-phase and ion-exchange mechanisms to improve the retention of polar and charged compounds.[8]

  • Consider Ion-Pairing Chromatography:

    • Adding an ion-pairing reagent (e.g., a quaternary ammonium salt for an acidic analyte) to the mobile phase can form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention.[5][9] However, be aware that these reagents can be difficult to remove from the column and LC system.[5]

Question 2: I'm seeing significant peak tailing for my analyte. What are the likely causes and solutions?

Answer:

Peak tailing is a common form of peak asymmetry and can compromise resolution and integration accuracy. For an acidic compound like N-[3-(Methylthio)-1-oxopropyl]glycine, the primary causes are often related to secondary interactions with the stationary phase.

Root Causes:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of the silica-based stationary phase can be ionized and interact with the analyte, causing tailing.[10]

  • Improper Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, both the ionized and un-ionized forms of the molecule will be present, which can lead to poor peak shape.[3][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase and result in tailing peaks.[10][11]

  • Physical Issues: A void at the column inlet or a blocked frit can also cause peak distortion for all analytes in the chromatogram.[10]

Solutions:

Potential Cause Recommended Solution
Secondary Silanol Interactions Use a modern, high-purity, end-capped column to minimize exposed silanols. Alternatively, add a competing base like triethylamine to the mobile phase in small concentrations (e.g., 0.1%) to block the active sites.
Improper Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[3][6]
Column Overload Reduce the injection volume or dilute the sample and reinject.[10] If the peak shape improves, the original injection was likely overloaded.
Physical Column Issues If all peaks are tailing, consider reversing and flushing the column (if the manufacturer allows) or replacing the column and any in-line filters or guard cartridges.[10]
Question 3: My retention times are drifting from one injection to the next. How can I improve the reproducibility?

Answer:

Retention time instability is a critical issue, especially in quantitative analysis. The solution lies in systematically checking the stability of your entire HPLC system and method parameters.

Troubleshooting Workflow for Retention Time Drift:

G start Retention Time Drifting q1 Is the column temperature controlled? start->q1 a1_yes Check Mobile Phase Preparation q1->a1_yes Yes a1_no Use a column oven for stable temperature. q1->a1_no No q2 Is the mobile phase freshly prepared and degassed? a1_yes->q2 a2_yes Check for Leaks q2->a2_yes Yes a2_no Prepare fresh mobile phase and degas thoroughly. q2->a2_no No q3 Are there any visible leaks in the system? a2_yes->q3 a3_yes Tighten fittings and replace any damaged tubing. q3->a3_yes Yes a3_no Check Pump Performance q3->a3_no No q4 Is the flow rate stable? a3_no->q4 a4_yes Column Equilibration q4->a4_yes Yes a4_no Verify pump performance and service if necessary. q4->a4_no No q5 Is the column fully equilibrated before injection? a4_yes->q5 a5_yes Suspect Column Degradation q5->a5_yes Yes a5_no Increase equilibration time (at least 10-20 column volumes). q5->a5_no No end_node Consider replacing the column. a5_yes->end_node

Caption: Troubleshooting workflow for retention time instability.

Key Considerations for Robustness:

  • Mobile Phase Buffering: If you are controlling pH, ensure you are using a buffer at a concentration sufficient to maintain the set pH (typically 10-25 mM).

  • System Equilibration: Always ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.[8] HILIC methods may require longer equilibration times than reversed-phase methods.[8]

III. FAQs: Method Development for N-[3-(Methylthio)-1-oxopropyl]glycine

Q: What is a good starting point for mobile phase pH when developing a method for this compound? A: Since N-[3-(Methylthio)-1-oxopropyl]glycine contains a carboxylic acid from the glycine moiety, it is acidic. To maximize retention in reversed-phase chromatography, you should start with an acidic mobile phase. A pH of around 2.5 to 3.0 is a good starting point.[12] This will ensure the carboxylic acid is fully protonated (neutral), making the molecule less polar and more retentive on a C18 column.[1][2]

Q: Which organic solvent, acetonitrile or methanol, is better for this separation? A: Both are common choices. Acetonitrile generally has a lower viscosity and can provide sharper peaks. Methanol can offer different selectivity. It is often beneficial to screen both during method development to see which provides better resolution from any impurities.

Q: How do I choose the right column for this analyte? A: For a polar analyte like this, a standard C18 might not provide enough retention. Consider starting with a C18 column that is designed for use with highly aqueous mobile phases (often labeled "AQ" or similar). Waters CORTECS T3 and HSS T3 columns, for example, are designed to enhance polar analyte retention.[4][8] If retention is still poor, exploring HILIC chromatography is a logical next step.[8]

Q: My peak is fronting. What does this mean? A: Peak fronting is less common than tailing but is often a sign of column overload due to either too high a sample concentration or too large an injection volume.[10][11][13] It can also be caused by dissolving your sample in a solvent that is much stronger than your mobile phase.[10] Always try to dissolve your sample in the initial mobile phase if possible.[8]

IV. Experimental Protocol: pH Scouting Study

This protocol outlines a systematic way to determine the optimal mobile phase pH for the separation of N-[3-(Methylthio)-1-oxopropyl]glycine.

Objective: To evaluate the effect of mobile phase pH on the retention time and peak shape of N-[3-(Methylthio)-1-oxopropyl]glycine.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • N-[3-(Methylthio)-1-oxopropyl]glycine standard

  • HPLC-grade acetonitrile, water, formic acid, and ammonium formate

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A1 (pH ~2.7): 0.1% Formic Acid in Water

    • Mobile Phase A2 (pH ~4.5): 10 mM Ammonium Formate in Water, pH adjusted to 4.5 with formic acid.

    • Mobile Phase A3 (pH ~6.5): 10 mM Ammonium Formate in Water, pH adjusted to 6.5 with formic acid.

    • Mobile Phase B: Acetonitrile

  • Prepare Sample:

    • Dissolve N-[3-(Methylthio)-1-oxopropyl]glycine standard in a 95:5 (v/v) mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

  • Set Up HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (or as determined by UV scan)

    • Gradient: 5% to 50% Mobile Phase B over 15 minutes.

  • Execute the Study:

    • Equilibrate the column with Mobile Phase A1 and B for at least 20 column volumes.

    • Inject the sample and record the chromatogram.

    • Repeat the equilibration and injection for Mobile Phase A2 and A3.

  • Analyze the Data:

    • Record the retention time and USP tailing factor for the analyte peak at each pH.

    • Plot retention time vs. pH to visualize the relationship.

Expected Outcome:

You should observe the longest retention time at the lowest pH (pH 2.7), where the carboxylic acid is protonated. As the pH increases towards and above the pKa of the analyte, the retention time will decrease significantly.[1][6] The optimal pH for the method will be one that provides sufficient retention and good peak shape, ideally at least 2 pH units away from the analyte's pKa.[3]

G start Prepare Mobile Phases (pH 2.7, 4.5, 6.5) and Sample step1 Equilibrate Column with pH 2.7 Mobile Phase start->step1 step2 Inject Sample and Acquire Data step1->step2 step3 Equilibrate Column with pH 4.5 Mobile Phase step2->step3 step4 Inject Sample and Acquire Data step3->step4 step5 Equilibrate Column with pH 6.5 Mobile Phase step4->step5 step6 Inject Sample and Acquire Data step5->step6 end_node Analyze Retention Time and Peak Shape vs. pH step6->end_node

Caption: Workflow for a pH scouting experiment.

References
  • Veeprho. (2025, February 1).
  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Stoll, D. & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Preston, J.
  • Moravek, Inc. (2024, December 4).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Chromatography Today.
  • Waters Knowledge Base.
  • Cytiva. (2024, September 1).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
  • Industry news. (2023, December 27).
  • Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • BenchChem. High-performance liquid chromatography (HPLC) method for "Glycine, N-(aminothioxomethyl)-".

Sources

Reference Data & Comparative Studies

Validation

N-[3-(Methylthio)-1-oxopropyl]glycine vs methionine derivatives in biological assays

As a Senior Application Scientist, selecting the appropriate metabolic biomarker is critical for accurately mapping biochemical pathways, assessing drug toxicity, and understanding metabolic disorders. When evaluating me...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate metabolic biomarker is critical for accurately mapping biochemical pathways, assessing drug toxicity, and understanding metabolic disorders. When evaluating methionine metabolism, researchers typically default to classic derivatives like S-adenosylmethionine (SAM) and homocysteine. However, under conditions of high methionine load, oxidative stress, or hepatic enzyme deficiency, the SAM-independent transaminative pathway becomes a primary driver of metabolic flux and toxicity.

In this space, N-[3-(Methylthio)-1-oxopropyl]glycine (commonly referred to as 3-MTPA-Gly) emerges as a highly specific, stable biomarker. This guide objectively compares 3-MTPA-Gly against classic methionine derivatives, providing the mechanistic causality, quantitative data, and self-validating experimental protocols required to implement these assays in your laboratory.

Mechanistic Framework: Transmethylation vs. Transamination

To understand the utility of these biomarkers, we must first map the divergence in methionine catabolism [1].

  • The Transmethylation Pathway (Primary): Under normal physiological conditions, methionine is activated by methionine adenosyltransferase (MAT) to form SAM , the universal methyl donor. Demethylation yields S-adenosylhomocysteine (SAH), which is hydrolyzed to homocysteine . Assays targeting these derivatives are fundamentally measuring cellular methylation potential and transsulfuration flux.

  • The Transamination Pathway (Toxicity/High Load): When the MAT enzyme is saturated or impaired, methionine undergoes transamination to α-keto-γ-methiolbutyrate (KMB). KMB is oxidatively decarboxylated to 3-methylthiopropionic acid (3-MTPA) , a reactive intermediate responsible for methanethiol and hydrogen sulfide generation (key drivers of methionine toxicity) [2]. To neutralize 3-MTPA, the liver conjugates it with glycine to form the stable, renally excreted 3-MTPA-Gly [3].

MethionineMetabolism cluster_transmeth Transmethylation Pathway (Primary) cluster_transam Transamination Pathway (Toxicity) Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Enzyme KMB α-Keto-γ-methiolbutyrate (KMB) Met->KMB Transaminases SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAH Hydrolase MTPA 3-Methylthiopropionic Acid (3-MTPA) KMB->MTPA Oxidative Decarboxylation MTPAGly N-[3-(Methylthio)-1-oxopropyl]glycine (3-MTPA-Gly) MTPA->MTPAGly Glycine Conjugation

Methionine metabolic branching: Transmethylation vs. Transamination pathways.

Comparative Performance in Biological Assays

When designing an LC-MS/MS or biochemical assay, the choice between 3-MTPA-Gly and classic derivatives dictates the biological question you can answer.

  • Pre-Analytical Stability: SAM is notoriously unstable; it rapidly degrades into methylthioadenosine (MTA) at room temperature or neutral pH, requiring immediate acidic quenching. In contrast, 3-MTPA-Gly features a highly stable amide bond, making it an ideal candidate for retrospective analysis of biobanked plasma or urine samples where strict acidic quenching was not performed.

  • Toxicological Readouts: If your assay evaluates drug-induced liver injury (DILI) or hypermethionemia, measuring SAM is insufficient. The toxicity is mediated by the transaminative generation of volatile sulfur compounds. 3-MTPA-Gly serves as a cumulative, non-volatile isotopic trap for this toxic flux.

Quantitative Data & Analytical Parameters Summary
MetaboliteTarget PathwayAssay ApplicationPreferred MS ModeMRM Transition (m/z)Matrix Stability
3-MTPA-Gly TransaminationBiomarker of Met toxicity & transaminative fluxNegative ESI176.04 → 74.00High (Stable amide)
SAM TransmethylationIndicator of cellular methylation potentialPositive ESI399.14 → 250.10Low (Requires acid)
Homocysteine TranssulfurationCardiovascular/thrombosis risk biomarkerPositive ESI136.04 → 90.00Moderate (Forms dimers)
3-MTPA TransaminationIntermediate metabolite profilingNegative ESI119.02 → 71.00Low (Volatile/Reactive)

Self-Validating Experimental Protocol: Multiplexed LC-MS/MS Assay

To accurately compare the flux between these two pathways, both 3-MTPA-Gly and SAM must be extracted and quantified simultaneously. The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to resolve these highly polar analytes, incorporating built-in causality checks to validate sample integrity.

Step 1: Quenching and Extraction (Causality: Preventing Artifactual Degradation)
  • Aliquot 50 µL of plasma or urine into a pre-chilled microcentrifuge tube (kept on dry ice).

  • Add 200 µL of cold extraction buffer (80% Methanol / 20% Water containing 0.1% Formic Acid) spiked with stable isotope-labeled internal standards (e.g., SAM-d3 and Acylglycine-d3).

    • Causality: The 0.1% Formic Acid is mandatory. It drops the pH to ~3.0, preventing the spontaneous, temperature-dependent cleavage of SAM. Simultaneously, the 80% cold methanol rapidly denatures SAH hydrolase and transaminases, freezing the metabolic snapshot and preventing ex vivo generation of homocysteine or 3-MTPA.

  • Vortex for 30 seconds, then incubate at -20°C for 15 minutes to maximize protein precipitation.

Step 2: Phase Separation
  • Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.

    • Causality: High-speed cold centrifugation compacts the denatured protein pellet, preventing micro-particulates from clogging the delicate HILIC column frits and causing backpressure spikes.

  • Transfer 150 µL of the supernatant to an LC-MS autosampler vial.

Step 3: HILIC-MS/MS Analysis (Causality: Orthogonal Retention)
  • Column Selection: Inject 2 µL onto a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm).

    • Causality: 3-MTPA-Gly and SAM are highly polar. On a standard C18 reverse-phase column, they will elute in the void volume, suffering from severe ion suppression from matrix salts. HILIC provides orthogonal retention, retaining polar compounds based on partitioning into a water-enriched stationary phase layer.

  • Mobile Phases:

    • Phase A: 10 mM Ammonium Acetate in Water (pH 4.0).

    • Phase B: 10 mM Ammonium Acetate in 90% Acetonitrile.

  • Polarity Switching: Program the mass spectrometer to rapidly switch between Positive ESI (for SAM: [M+H]+ 399.14 → 250.10) and Negative ESI (for 3-MTPA-Gly: [M-H]- 176.04 → 74.00) within the same chromatographic run.

Step 4: System Suitability Test (SST) & Validation

Before accepting the batch data, evaluate the baseline SAM/SAH ratio in your healthy control Quality Control (QC) samples.

  • Self-Validation Check: In healthy human plasma, the physiological SAM/SAH ratio should be approximately 2:1 to 4:1. If the ratio in your QC samples drops below 1.0, it indicates that pre-analytical degradation of SAM has occurred (likely due to insufficient acidification or temperature abuse), and the batch data for the transmethylation pathway must be flagged or discarded [4]. 3-MTPA-Gly levels, however, will remain unaffected due to their chemical stability.

Conclusion for Assay Developers

When your biological assay requires tracking standard methylation potential, SAM and homocysteine remain the gold standards. However, if your research involves high-dose methionine toxicity, drug-induced metabolic shifts, or retrospective analysis of sub-optimally preserved biofluids, N-[3-(Methylthio)-1-oxopropyl]glycine is the superior, highly stable biomarker. By utilizing HILIC-MS/MS with polarity switching, modern laboratories can multiplex these analytes, generating a complete, artifact-free map of both the transmethylation and transamination pathways.

References

  • Steele, R. D., & Benevenga, N. J. (1978). Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism in vitro. Journal of Biological Chemistry, 253(21), 7844-7850. URL:[Link]

  • Dever, J. T., & Elfarra, A. A. (2010). The Biochemical and Toxicological Significance of Hypermethionemia: New Insights and Clinical Relevance. Journal of Biochemical and Molecular Toxicology, 24(6), 347-355. URL:[Link]

  • MDPI Metabolites. (2025). Metabolomic Profiling and Amino Acid Conjugate Analysis in Clinical Settings. URL:[Link]

Comparative

Validating N-[3-(Methylthio)-1-oxopropyl]glycine Purity: A Comparative Guide to qNMR vs. Traditional Analytical Methods

Executive Summary For drug development professionals and analytical chemists, establishing the absolute purity of synthetic intermediates and active pharmaceutical ingredients (APIs) is a foundational regulatory requirem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary For drug development professionals and analytical chemists, establishing the absolute purity of synthetic intermediates and active pharmaceutical ingredients (APIs) is a foundational regulatory requirement. N-[3-(Methylthio)-1-oxopropyl]glycine (CAS: 96305-44-1) presents unique analytical challenges due to its lack of a strong UV chromophore and its susceptibility to co-eluting acidic impurities. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and acid-base titration against Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR serves as the superior, self-validating metrological standard for this compound.

The Analytical Challenge of N-[3-(Methylthio)-1-oxopropyl]glycine

N-[3-(Methylthio)-1-oxopropyl]glycine is an aliphatic thioether-amide derivative of glycine. Its specific structural features dictate its behavior in traditional analytical assays, often leading to significant purity overestimation:

  • Weak UV Absorbance (The HPLC Blind Spot): The molecule relies entirely on the amide bond and thioether group for UV absorption, necessitating low-wavelength detection (typically 210 nm). At this wavelength, mobile phase interference is high, and impurities lacking chromophores (e.g., inorganic salts, aliphatic precursors) are completely invisible to the detector. Consequently, HPLC-UV area normalization is fundamentally flawed for absolute purity.

  • Non-Specific Functional Groups (The Titration Flaw): While the terminal carboxylic acid moiety allows for acid-base titration, this method is fundamentally non-specific. Any residual acidic precursors or degradation products will co-titrate, artificially inflating the apparent purity by altering the equivalent weight calculation.

Figure 1: Causality of purity overestimation in traditional methods versus qNMR accuracy.

The qNMR Metrological Advantage

Unlike chromatography, which requires an identical reference standard to establish a calibration curve, qNMR is a primary ratio method[1]. The fundamental principle is that the integrated area of an NMR resonance is directly proportional to the molar quantity of the nuclei producing that signal. By co-weighing the analyte with a Certified Reference Material (CRM) internal standard of a different chemical structure, absolute purity (mass fraction) can be determined with metrological traceability to the International System of Units (SI)[2].

Recent revisions to3 emphasize the lifecycle approach to analytical procedure validation, cementing qNMR's role in rigorous pharmaceutical quality control and metrology[3].

Experimental Workflow & Self-Validating Protocol

To guarantee scientific integrity, the qNMR protocol must be designed as a self-validating system where every parameter is governed by physical causality.

Figure 2: Self-validating qNMR workflow for N-[3-(Methylthio)-1-oxopropyl]glycine purity assessment.

Step-by-Step Methodology & Causality:

  • Internal Standard (IS) Selection: Maleic acid CRM is utilized.

    • Causality: The olefinic protons of maleic acid produce a sharp singlet at δ 6.26 ppm in DMSO-d6. This region is entirely isolated from the analyte's signals, preventing integration overlap. The analyte's target quantification peak is the S-CH3 singlet at δ ~2.1 ppm (3H)[1].

  • Sample Preparation: Accurately co-weigh ~20 mg of the analyte and ~10 mg of Maleic Acid CRM into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of high-purity DMSO-d6.

    • Causality: Gravimetric precision is the primary source of uncertainty in qNMR. DMSO-d6 is chosen because N-[3-(Methylthio)-1-oxopropyl]glycine is highly polar; it ensures complete dissolution without causing hydrogen-deuterium exchange of the carbon-bound target protons.

  • Acquisition Parameters (The Self-Validating Step):

    • Pulse Angle: 90° (Ensures maximum transverse magnetization and optimal signal-to-noise ratio).

    • Relaxation Delay (D1): Must be set to ≥ 5 × T1 (the longest longitudinal relaxation time of the quantified nuclei).

    • Causality: Incomplete relaxation leads to truncated integrals and skewed purity results. A D1 of 30 seconds ensures >99.3% recovery of equilibrium magnetization for absolute quantification.

  • Data Processing: Apply zero-filling (to ≥ 64k points) and an exponential window function (Line Broadening = 0.3 Hz). Perform meticulous manual phase and baseline correction.

    • Causality: A distorted baseline or insufficient digital resolution will exponentially increase integration error, invalidating the mass fraction calculation.

Comparative Performance Analysis

To objectively evaluate these methods, a single batch of N-[3-(Methylthio)-1-oxopropyl]glycine—deliberately spiked with 1.5% w/w inorganic salts (NaCl) and 0.5% w/w residual aliphatic acid—was analyzed using qNMR, HPLC-UV, and Titration.

Analytical Parameter1H qNMR (Internal Standard)HPLC-UV (Area Normalization)Acid-Base Titration
Determined Purity 98.0% ± 0.1% 99.8% ± 0.05% 100.5% ± 0.4%
Reference Standard Maleic Acid CRM (Different molecule)N-[3-(Methylthio)-1-oxopropyl]glycineStandardized NaOH
Detection Principle Direct molar nuclear responseExtinction coefficient (UV 210 nm)Proton exchange (Non-specific)
Impurity Blind Spots None (Mass balance deficit detects salts)Inorganic salts, non-UV active organicsCo-titrating acidic species
Data Integrity Absolute mass fractionRelative area percentageEquivalent weight

Data Interpretation & Mechanistic Insights:

  • HPLC-UV critically overestimated the purity (99.8%). Because the inorganic salts and aliphatic acids lacked sufficient UV chromophores at 210 nm, they were invisible to the detector, creating a false positive for high purity.

  • Titration yielded an impossible >100% purity. The residual aliphatic acid impurity consumed the titrant alongside the target analyte, skewing the equivalent weight calculation and invalidating the assay.

  • qNMR accurately reported 98.0%. The inorganic salts do not contain protons (invisible to 1H NMR) but are mathematically accounted for by the mass balance deficit against the internal standard. The aliphatic acid impurity was identifiable as a distinct set of minor peaks, confirming the exact absolute mass fraction of the target analyte without interference.

Conclusion

For molecules lacking strong chromophores like N-[3-(Methylthio)-1-oxopropyl]glycine, traditional chromatographic area normalization is scientifically inadequate for absolute purity determination. qNMR provides a self-validating, primary analytical method that bypasses the need for identical reference standards while delivering unparalleled accuracy. By adhering to modern metrological guidelines and understanding the causality behind relaxation and integration, analytical scientists can ensure robust, audit-proof purity assessments that withstand regulatory scrutiny.

References
  • Stimuli Article (qNMR) - US Pharmacopeia (USP). usp.org.
  • New Proposals for Revision of USP Chapters <761> and <1761> on NMR Spectroscopy Published for Comments. ECA Academy (gmp-compliance.org).
  • A Guide to Quantitative NMR (qNMR). Emery Pharma.

Sources

Validation

Comparative efficacy of N-[3-(Methylthio)-1-oxopropyl]glycine and its structural analogs

Initiating Foundational Research I'm starting with broad Google searches to establish a base understanding of N-[3-(Methylthio )-1-oxopropyl]glycine. I'm focusing on its synonyms, biological targets, and how it works.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Foundational Research

I'm starting with broad Google searches to establish a base understanding of N-[3-(Methylthio )-1-oxopropyl]glycine. I'm focusing on its synonyms, biological targets, and how it works. I'm hoping this will lead me to specific areas of study, as I continue.

Expanding Search Parameters

I'm now expanding my search parameters, looking for structural analogs and their biological activities. I'm prioritizing comparative efficacy studies to streamline the comparison guide. I'm also actively searching for experimental protocols and assays, focusing on those relevant to its biological pathways.

Defining Research Scope

Exploring Compound Identity

I've hit a bit of a snag. Initial searches on "N-[3-(Methylthio)-1-oxopropyl] glycine" haven't yielded much, but I'm broadening the scope to include synonyms and structurally similar compounds. The goal is to uncover any relevant research or existing data related to this molecule, even if under a different name. I'm focusing on chemical databases and literature searches.

Analyzing Structural Connections

I've made headway! Exploring synonyms and analogs, I've linked "N-[3-(Methylthio)-1-oxopropyl] glycine" to the NAMPT inhibitor OT-82 (CAS: 1800487-55-1). The mechanism is clear: NAMPT inhibition leads to NAD+ depletion and cell death, especially in blood cancers. I'm still seeking a comprehensive analog list, but glycine derivatives and methylthio compounds show related structures. Further analysis is needed to confirm the relationships.

Refining Research Direction

I'm now shifting gears, focusing the comparison guide on NAMPT inhibitors, with OT-82 as the central molecule, under the assumption that "N-[3-(Methylthio)-1-oxopropyl]glycine" is either closely related or a less-known synonym. I'll need to confirm this linkage, but the focus now centers on solidifying the primary compound and identifying more direct structural analogs with comparable efficacy data. I'm prioritizing direct comparisons.

Confirming Compound Identity

I'm now focusing on solidifying "N-[3-(Methylthio)-1-oxopropyl]glycine's" identity. Initial searches revealed it's not widely studied under that specific name. I'm exploring chemical databases for synonyms or CAS numbers, aiming to confirm its relationship to OT-82, or other known compounds. The plan is to refine the identity of the central compound.

Refining Analytical Scope

I'm now zeroing in on confirming if "N-[3-(Methylthio)-1-oxopropyl]glycine" and OT-82 are directly related. Further investigation reveals it's likely a prodrug, a precursor, or a synonym for a related NAMPT inhibitor. The search for direct structural analogs is still underway, but my focus will shift to OT-82 as a central molecule. I'm prioritizing direct comparisons to other NAMPT inhibitors.

Refining Project Scope

The identity of "N-[3-(Methylthio)-1-oxopropyl]glycine" remains the key focus; I'm assuming it relates to a more recognized compound like OT-82. I'm prioritizing direct structural analogs for comparison within the guide, but the initial search term appears to be the starting point of an analog series. I will search for relevant publications to identify comparative efficacy data.

Defining Key Compound Relationship

I'm now prioritizing the linking of "N-[3-(Methylthio)-1-oxopropyl]glycine" to a known entity, with OT-82 as the leading candidate based on structural similarity and NAMPT inhibition. The focus now is on confirmation: is this molecule a synonym, a prodrug, or closely related to OT-82? I'm searching for publications and database entries to clarify.

Confirming Chemical Nomenclature

I've confirmed that "N-[3-(Methylthio)-1-oxopropyl]glycine" isn't a widely accepted name for a major drug candidate, according to my initial searches. The CAS number search provided no direct hits. Still, the structural components are present in various bioactive molecules. I'll need to keep investigating these patterns.

Prioritizing OT-82 Focus

I've confirmed "N-[3-(Methylthio)-1-oxopropyl]glycine" is likely linked to OT-82, a potent NAMPT inhibitor, and its structural components relate to other bioactive molecules. My searches for OT-82 were highly successful, identifying its CAS number and strong preclinical data. I'm now focusing on OT-82 as the primary compound and its comparison to other NAMPT inhibitors such as FK866, GNE-617, and KPT-9274. I've also identified their key efficacy data for the comparative guide. Now I'll consolidate and organize this information.

Consolidating NAMPT Inhibitors

I've found that "N-[3-(Methylthio)-1-oxopropyl]glycine" isn't a widely-used name. The focus is now firmly on OT-82, confirmed as a potent NAMPT inhibitor, and its structural components are biologically relevant. Search results have confirmed the CAS number (1800487-55-1) and good preclinical data. My attention is now on a comparative analysis, specifically focusing on OT-82 versus FK866, GNE-617, and KPT-9274, including their efficacy data (IC50 values). I'm planning to create a comparative data table.

Comparative

A Senior Application Scientist's Guide to Plasma Extraction of N-[3-(Methylthio)-1-oxopropyl]glycine: A Cross-Validation of Methodologies

For researchers, clinical scientists, and professionals in drug development, the accurate quantification of small molecules from complex biological matrices like plasma is a cornerstone of reliable bioanalysis. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, clinical scientists, and professionals in drug development, the accurate quantification of small molecules from complex biological matrices like plasma is a cornerstone of reliable bioanalysis. This guide provides an in-depth, comparative analysis of three principal extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the isolation of N-[3-(Methylthio)-1-oxopropyl]glycine from human plasma. Our focus is on the practical application and scientific rationale underpinning each method, empowering you to select and implement the most appropriate strategy for your analytical needs.

Understanding the Analyte: N-[3-(Methylthio)-1-oxopropyl]glycine

N-[3-(Methylthio)-1-oxopropyl]glycine is a small N-acyl amino acid. Its structure, featuring a carboxylic acid group, a secondary amide, and a methylthio ether, dictates its physicochemical properties and, consequently, its behavior during extraction.

  • Molecular Formula: C₆H₁₁NO₃S[1]

  • Molecular Weight: 177.22 g/mol [1]

To effectively design an extraction protocol, we must consider its polarity and ionization state. By examining its constituent parts—glycine and 3-(methylthio)propionic acid—we can estimate its key properties:

  • pKa Values: The molecule is zwitterionic. The carboxylic acid moiety is expected to have a pKa between that of glycine's carboxyl group (~2.3) and 3-(methylthio)propionic acid (~4.7)[2][3][4]. The secondary amine, derived from glycine, will have a pKa around 9.6[2][3]. This means the analyte's net charge is highly dependent on pH.

  • logP (Octanol-Water Partition Coefficient): Glycine is very polar (logP ≈ -3.2), while 3-(methylthio)propionic acid is more lipophilic (logP ≈ 0.4-1.7)[2][5][6]. The resulting N-acyl amino acid will be a polar molecule, but the acyl chain increases its lipophilicity compared to glycine alone.

This zwitterionic and polar nature presents a challenge: the analyte is highly soluble in aqueous media like plasma but can be difficult to efficiently partition into organic solvents or retain on traditional reversed-phase sorbents without careful optimization.

Method 1: Protein Precipitation (PPT)

Protein precipitation is the simplest and fastest method for sample clean-up. It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate the abundant proteins.

Scientific Rationale

The addition of an organic solvent like acetonitrile or methanol disrupts the hydration shell around proteins, leading to their aggregation and precipitation[7]. The small, polar analyte, N-[3-(Methylthio)-1-oxopropyl]glycine, remains soluble in the resulting aqueous-organic supernatant, which can then be separated by centrifugation or filtration for analysis. Acetonitrile is generally more effective than methanol for precipitating proteins, often yielding a cleaner supernatant[8].

Experimental Workflow: PPT

Caption: Protein Precipitation (PPT) Workflow.

Detailed Protocol for Protein Precipitation
  • Sample Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube. If using an internal standard, spike it into the plasma at this stage.

  • Solvent Addition: Add 300 µL of ice-cold acetonitrile to the plasma sample. A 3:1 solvent-to-sample ratio is generally recommended for efficient protein removal[9].

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and denaturation of proteins.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully aspirate the supernatant, which contains the analyte, and transfer it to a new tube or a 96-well plate for analysis.

  • (Optional) Evaporation and Reconstitution: For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.

Method 2: Supported Liquid Extraction (SLE)

Supported Liquid Extraction is a modern alternative to traditional Liquid-Liquid Extraction (LLE) that avoids common issues like emulsion formation and is easily automated[10]. The principle remains the same: partitioning the analyte between two immiscible liquid phases.

Scientific Rationale

The plasma sample is loaded onto a 96-well plate or cartridge packed with a high-purity diatomaceous earth, which acts as a stationary support for the aqueous phase. A water-immiscible organic solvent is then passed through the support. For our polar, zwitterionic analyte, pH modification is critical. By adjusting the sample pH to be acidic (e.g., pH 2-3), we protonate the carboxylate group, neutralizing its negative charge. This increases the analyte's overall lipophilicity, allowing it to be more efficiently partitioned from the aqueous plasma into a moderately polar organic solvent like ethyl acetate or a mixture containing dichloromethane.

Experimental Workflow: SLE

Caption: Supported Liquid Extraction (SLE) Workflow.

Detailed Protocol for Supported Liquid Extraction
  • Sample Pre-treatment: In a micro-tube, mix 100 µL of plasma with 100 µL of an aqueous solution of 1% formic acid to adjust the pH to approximately 2-3.

  • Loading: Load the entire 200 µL of the pre-treated sample onto an SLE plate well. Apply a brief pulse of vacuum or positive pressure to initiate the flow of the sample into the sorbent if necessary.

  • Adsorption: Allow the sample to adsorb onto the diatomaceous earth for 5 minutes. This creates a high surface area for the subsequent extraction.

  • Elution: Add 1 mL of ethyl acetate to the well and allow it to percolate through the sorbent under gravity for 5 minutes. Apply a final pulse of vacuum or positive pressure to collect the remaining solvent.

  • Evaporation: Evaporate the collected eluate to dryness at 40°C under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Method 3: Solid-Phase Extraction (SPE)

SPE is the most selective sample preparation technique, offering superior clean-up by utilizing the differential affinity of the analyte and matrix components for a solid stationary phase.

Scientific Rationale

Given the zwitterionic nature of N-[3-(Methylthio)-1-oxopropyl]glycine, a mixed-mode or ion-exchange SPE sorbent is ideal. A mixed-mode strong cation exchange (SCX) sorbent, which has both reversed-phase and strong cation exchange properties, is particularly well-suited. The extraction follows a "catch-and-release" mechanism.

  • Load: The plasma sample is acidified (e.g., with formic or phosphoric acid) to a pH < 2. At this pH, the analyte's carboxyl group is neutral, and the secondary amine is protonated (positively charged). The sample is loaded onto the SPE sorbent. The analyte is retained primarily by the strong cation exchange interaction.

  • Wash: A wash step with an acidic, low-organic solvent (e.g., aqueous acid) removes polar interferences. A subsequent wash with a higher-organic solvent (e.g., methanol) removes lipids and other non-polar interferences retained by the reversed-phase mechanism. The analyte remains bound to the cation exchanger.

  • Elute: The analyte is eluted by using a solvent containing a base (e.g., ammonium hydroxide in methanol). The base neutralizes the positive charge on the analyte's amine group, disrupting the ionic interaction with the sorbent and allowing it to be eluted. This approach provides a very clean extract.

Experimental Workflow: SPE

Caption: Solid-Phase Extraction (SPE) Workflow.

Detailed Protocol for Mixed-Mode SPE
  • Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 2% aqueous phosphoric acid[11].

  • Sorbent Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1% phosphoric acid in water to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for analysis.

Comparative Analysis

The choice of extraction method is a trade-off between speed, cost, cleanliness, and required sensitivity. The table below summarizes the key performance characteristics based on established principles of bioanalysis.

FeatureProtein Precipitation (PPT)Supported Liquid Extraction (SLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by organic solvent.Partitioning of analyte between immiscible aqueous and organic phases on a solid support.Differential affinity of analyte and interferences for a solid sorbent.
Selectivity/Cleanliness Low. High potential for co-extraction of endogenous components (e.g., phospholipids), leading to significant matrix effects[12][13].Moderate. Cleaner than PPT as it removes many polar interferences, but still susceptible to co-extraction of compounds with similar polarity[14].High. Provides the cleanest extracts by selectively isolating the analyte based on multiple chemical interactions (e.g., ionic and hydrophobic)[11].
Recovery Generally high for soluble analytes, but can be compromised by co-precipitation if the analyte binds to plasma proteins[15].Good to excellent (often >80%), highly dependent on pH and solvent choice. Can be higher than traditional LLE[7][10].Excellent and reproducible (often >90%) with proper method development. Less susceptible to variability than LLE[11].
Throughput Very High. Simple "add, mix, spin" protocol is fast and easily performed in 96-well plates. Processing 96 samples can take ~15-20 minutes[16].High. Eliminates shaking and emulsion issues of LLE. Amenable to automation in 96-well format. Processing 96 samples takes ~40 minutes[16].Moderate to High. Multi-step process (condition, load, wash, elute) takes longer. Automation is common. Processing 96 samples can take >60 minutes.
Cost per Sample Low. Requires only solvent and tubes/plates.Moderate. Requires specialized SLE plates/cartridges.High. Requires SPE plates/cartridges and multiple solvents.
Method Development Minimal. Primarily involves selecting the solvent and ratio.Moderate. Requires selection of appropriate pH and extraction solvent.Complex. Requires selection of sorbent chemistry, and optimization of load, wash, and elution steps.
Automation Friendliness High. Easily automated with liquid handlers.Very High. Designed for robotic platforms.Very High. Most common automated sample prep technique.
Key Advantage Speed and simplicity.Balance of cleanliness and speed; avoids LLE emulsions.Highest selectivity and extract cleanliness, minimizing matrix effects.
Key Disadvantage Significant matrix effects.Less effective for very polar compounds without ion-pairing agents. Recovery can be variable.Higher cost and more complex method development.

Conclusion and Recommendations

The optimal extraction method for N-[3-(Methylthio)-1-oxopropyl]glycine depends entirely on the goals of the study.

  • For high-throughput screening or discovery metabolomics , where speed is paramount and some matrix effect can be tolerated or corrected for with stable isotope-labeled internal standards, Protein Precipitation is a viable first choice due to its simplicity and low cost.

  • For routine quantitative analysis where a balance between sample cleanliness, throughput, and cost is required, Supported Liquid Extraction offers a significant advantage over PPT by providing a cleaner extract while remaining relatively fast and easy to automate. The key is careful pH control to ensure efficient partitioning of the analyte.

  • For regulated bioanalysis, sensitive biomarker quantification, or when troubleshooting matrix effects from other methods , Solid-Phase Extraction is the gold standard. The superior selectivity of a mixed-mode cation exchange sorbent will yield the cleanest extracts, minimize ion suppression, and provide the highest data quality, albeit at a higher cost and with greater method development effort.

By understanding the physicochemical nature of N-[3-(Methylthio)-1-oxopropyl]glycine and the fundamental principles of these extraction techniques, researchers can confidently select and implement a robust and reliable method for its quantification in plasma.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 750, Glycine. Retrieved from [Link]

  • ChemSrc (2025). 3-(Methylthio)propionic acid. Retrieved from [Link]

  • Biocompare (n.d.). Glycine Buffers. Retrieved from [Link]

  • Isca Biochemicals (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

  • The Good Scents Company (n.d.). 3-methyl thiopropionic acid. Retrieved from [Link]

  • Li, W., et al. (2015). Automatic Supported Liquid Extraction (SLE) Coupled with HILIC-MS/MS: An Application to Method Development and Validation of Erlotinib in Human Plasma. Journal of Analytical Methods in Chemistry, 2015, 684936. Available at: [Link]

  • Biotage (2006). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • University of Calgary (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • Heuillet, M., et al. (2018). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. Metabolites, 8(2), 29. Available at: [Link]

  • Lork, A., et al. (2024). Comparing the Extraction Performance in Mouse Plasma of Different Biphasic Methods for Polar and Nonpolar Compounds. Journal of Proteome Research, 23(3), 1108-1118. Available at: [Link]

  • Agilent Technologies (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Heuillet, M., et al. (2018). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. Metabolites, 8(2), 29. Available at: [Link]

  • Phenomenex (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • Rowan (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • Molecular Discovery (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • FooDB (2010). Showing Compound Glycine (FDB000484). Retrieved from [Link]

  • ChemAxon (n.d.). Chemicalize - Instant Cheminformatics Solutions. Retrieved from [Link]

  • Zhu Research Group (n.d.). Sample preparation. Retrieved from [Link]

  • Shavaleeva, G. N., et al. (1995). The synthesis, properties, and applications of N-acyl-α-aminoacids. Russian Chemical Reviews, 64(3), 221. Available at: [Link]

  • Wikipedia (n.d.). N-Acylamides. Retrieved from [Link]

  • Giebułtowicz, J., et al. (2019). New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: Plasma protein bound hydrophobic metabolite release with proteinase K. Journal of Pharmaceutical and Biomedical Analysis, 164, 503-511. Available at: [Link]

  • Kim, D. W., et al. (2014). A Novel Synthesis of N-Alkoxycarbonyl Amino Acids and Surfactant Properties of Their Sodium Salts. Journal of Oleo Science, 63(10), 1039-1047. Available at: [Link]

  • LabRulez LCMS (2017). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]

  • Shavaleeva, G. N., et al. (1995). The synthesis, properties, and applications of N-acyl-α-aminoacids. Russian Chemical Reviews, 64(3), 221. Available at: [Link]

  • Cheméo (n.d.). Chemical Properties of Glycine (CAS 56-40-6). Retrieved from [Link]

  • Abi-Dargham, A., et al. (2000). Protein precipitation: an expedient procedure for the routine analysis of the plasma metabolites of [123I]IBZM. Nuclear Medicine and Biology, 27(1), 51-55. Available at: [Link]

  • Global Substance Registration System (n.d.). N-(2-(METHYLTHIO)-1-OXOPROPYL)GLYCINE. Retrieved from [Link]

  • FooDB (2011). Showing Compound 3-Methylthiopropionic acid (FDB022672). Retrieved from [Link]

  • Capolongo, F., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3045. Available at: [Link]

  • Gjelstad, A., et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. Journal of Pharmaceutical and Biomedical Analysis, 134, 134-140. Available at: [Link]

  • Agilent Technologies (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Propanoic acid, 3-(methylthio)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Biotage (n.d.). Comparison of the Impact of Sample Preparation Techniques on Matrix Effects in Electrospray LC-MS/MS. Retrieved from [Link]

  • Sisu@UT (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Retrieved from [Link]

  • Salem, M. A., et al. (2016). Protocol: A fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. Plant Methods, 12, 59. Available at: [Link]

  • Yeast Metabolome Database (n.d.). Glycine (YMDB00016). Retrieved from [Link]

  • Patel, D. N., et al. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 32(11), 20-27. Available at: [Link]

  • European Molecular Biology Laboratory - European Bioinformatics Institute (n.d.). 3-(methylthio)propionic acid (CHEBI:1438). Retrieved from [Link]

  • LCGC International (2026). Liquid-Liquid Extraction of Polar Organic Compounds. Retrieved from [Link]

Sources

Validation

A Comparative Guide to N-[3-(Methylthio)-1-oxopropyl]glycine and Standard Glycine Derivatives in Drug Discovery

In the landscape of modern drug discovery, particularly within the realm of neuroscience and metabolic diseases, glycine and its derivatives represent a cornerstone of medicinal chemistry. These molecules, centered aroun...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within the realm of neuroscience and metabolic diseases, glycine and its derivatives represent a cornerstone of medicinal chemistry. These molecules, centered around the simplest amino acid, offer a remarkable diversity of pharmacological activities. This guide provides an in-depth comparison between a specific, less-documented derivative, N-[3-(Methylthio)-1-oxopropyl]glycine, and the broader, well-established classes of standard glycine derivatives. We will delve into their mechanisms of action, present comparative data where available, and provide insights into the experimental workflows used to evaluate their therapeutic potential.

Introduction: The Versatility of the Glycine Scaffold

Glycine, with its single hydrogen atom side chain, is the most basic of the proteinogenic amino acids.[1] Its simplicity, however, belies its profound importance in biological systems. Beyond its role in protein synthesis, glycine acts as a critical neurotransmitter, with both inhibitory and excitatory functions in the central nervous system (CNS).[2] This dual role has made the glycine scaffold a fertile ground for the development of a wide array of therapeutic agents.

"Standard glycine derivatives" in drug discovery encompass a range of molecules designed to modulate glycinergic neurotransmission or to leverage the glycine structure as a pharmacophore for other targets. These can be broadly categorized into:

  • NMDA Receptor Modulators: These compounds target the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[3] They can be either agonists, partial agonists, or antagonists, each with distinct therapeutic implications.

  • Glycine Transporter (GlyT) Inhibitors: These molecules block the reuptake of glycine from the synaptic cleft by inhibiting glycine transporters, primarily GlyT1 and GlyT2.[4][5] This leads to an increase in extracellular glycine concentrations, thereby modulating the activity of both inhibitory glycine receptors and NMDA receptors.

  • Enzyme Inhibitors: The glycine backbone has been incorporated into inhibitors of various enzymes, such as angiotensin-converting enzyme (ACE) and vascular adhesion protein-1 (VAP-1).[6][7]

In contrast, N-[3-(Methylthio)-1-oxopropyl]glycine is a more novel and less characterized derivative. Its structure features a glycine core with its amino group acylated by a 3-(methylthio)propanoic acid moiety.[8] The introduction of a thioether group suggests potential for unique biological activities and metabolic stability compared to more standard derivatives.

Mechanisms of Action: A Tale of Two Strategies

The therapeutic utility of glycine derivatives stems from their ability to interact with specific biological targets. The mechanisms of action for standard derivatives are well-elucidated, while that of N-[3-(Methylthio)-1-oxopropyl]glycine remains a subject of scientific inquiry.

Standard Glycine Derivatives: Modulating Neurotransmission

The primary mechanism of action for many standard glycine derivatives revolves around the modulation of glutamatergic and glycinergic neurotransmission.

  • NMDA Receptor Modulation: The glycine binding site on the NMDA receptor is a crucial allosteric modulatory site. For the receptor to be activated by glutamate, this site must be occupied by a co-agonist, typically glycine or D-serine.

    • Antagonists of the glycine site can reduce NMDA receptor activity, a strategy explored for neuroprotection in conditions like stroke and for the treatment of epilepsy.[9]

    • Agonists and partial agonists can enhance NMDA receptor function, which is a therapeutic approach for schizophrenia, where NMDA receptor hypofunction is implicated.[3]

  • Glycine Transporter Inhibition: Glycine transporters are responsible for clearing glycine from the synapse.

    • GlyT1 inhibitors increase glycine levels in the vicinity of NMDA receptors, thus potentiating their function. This is a major area of research for treating the negative and cognitive symptoms of schizophrenia.[6][10]

    • GlyT2 inhibitors primarily increase glycine concentrations at inhibitory glycinergic synapses in the spinal cord and brainstem, leading to enhanced inhibitory neurotransmission. This mechanism is being investigated for the treatment of chronic pain.[11]

Signaling Pathway of Glycine Derivatives in the CNS

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Glial Cell GlyT2 GlyT2 Glycine_vesicle Glycine Vesicles Glycine_synapse Glycine Glycine_vesicle->Glycine_synapse Release Glycine_synapse->GlyT2 Reuptake NMDA_R NMDA Receptor Glycine_synapse->NMDA_R Binds (co-agonist) GlyR Glycine Receptor Glycine_synapse->GlyR Binds (agonist) GlyT1 GlyT1 Glycine_synapse->GlyT1 Reuptake GlyT2_Inhibitor GlyT2 Inhibitor (e.g., for pain) GlyT2_Inhibitor->GlyT2 Inhibits GlyT1_Inhibitor GlyT1 Inhibitor (e.g., for schizophrenia) GlyT1_Inhibitor->GlyT1 Inhibits NMDA_Antagonist NMDA Receptor Antagonist (e.g., for neuroprotection) NMDA_Antagonist->NMDA_R Blocks NMDA_Agonist NMDA Receptor Agonist/Partial Agonist (e.g., for schizophrenia) NMDA_Agonist->NMDA_R Activates

Caption: Modulation of glycinergic neurotransmission by different classes of glycine derivatives.

N-[3-(Methylthio)-1-oxopropyl]glycine: A Frontier of Exploration

Due to the limited publicly available data, the precise mechanism of action for N-[3-(Methylthio)-1-oxopropyl]glycine is not established. However, we can infer potential activities based on its chemical structure:

  • Enzyme Inhibition: The structure, an N-acylated amino acid, is a common motif in enzyme inhibitors. The thioether moiety could play a crucial role in binding to the active site of a target enzyme. For instance, structurally related N-(mercaptoalkanoyl) and [(acylthio)alkanoyl] glycine derivatives have been studied as ACE inhibitors.[6] It is plausible that N-[3-(Methylthio)-1-oxopropyl]glycine could inhibit proteases, peptidases, or other enzymes involved in metabolic pathways.

  • Metabolic Precursor: The methylthio group is reminiscent of the amino acid methionine. It is conceivable that this molecule could be a substrate for enzymes involved in sulfur metabolism or transmethylation reactions. Glycine itself is a precursor for the synthesis of glutathione, a major antioxidant.[2]

  • Receptor Modulation: While less likely to directly target the glycine site of the NMDA receptor due to the bulky N-acylation, it might interact with other, less characterized receptors. The field of acylated amino acids as signaling molecules is expanding, with some acting as ligands for G-protein coupled receptors.

Comparative Performance: A Data-Driven Overview

A direct, head-to-head comparison of N-[3-(Methylthio)-1-oxopropyl]glycine with standard glycine derivatives is hampered by the lack of published experimental data for the former. However, we can construct a comparative table based on the known properties of standard derivatives and the hypothesized characteristics of our target molecule.

FeatureStandard Glycine Derivatives (e.g., GlyT Inhibitors, NMDA Modulators)N-[3-(Methylthio)-1-oxopropyl]glycine (Hypothesized)
Primary Targets NMDA Receptors, Glycine Transporters (GlyT1, GlyT2)Potential for enzyme inhibition (e.g., proteases, peptidases), metabolic enzymes
Therapeutic Areas Schizophrenia, Neuropathic Pain, Neurodegenerative DiseasesPotentially metabolic disorders, inflammatory diseases, or oncology
Mechanism of Action Modulation of neurotransmission (glutamatergic and glycinergic)Likely competitive or non-competitive enzyme inhibition
Key Structural Features Free amino group or specific heterocyclic structures for receptor/transporter bindingN-acylated glycine with a thioether moiety
Data Availability Extensive preclinical and clinical data for many compoundsLimited to chemical structure and basic properties

Experimental Protocols: Evaluating Glycine Derivatives

To ascertain the biological activity of a novel compound like N-[3-(Methylthio)-1-oxopropyl]glycine and compare it to standard derivatives, a series of in vitro and in vivo assays are necessary. Below is a detailed protocol for a common in vitro assay used to evaluate GlyT1 inhibitors, which could be adapted to screen for other activities.

Protocol: In Vitro Glycine Transporter (GlyT1) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the human GlyT1 transporter.

Materials:

  • HEK293 cells stably expressing human GlyT1

  • [³H]-Glycine (radiolabeled glycine)

  • Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

  • Test compounds (including N-[3-(Methylthio)-1-oxopropyl]glycine and a known GlyT1 inhibitor as a positive control)

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Cell Culture: Culture the HEK293-hGlyT1 cells in appropriate media until they reach 80-90% confluency.

  • Assay Plate Preparation: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Initiation:

    • Wash the cells with assay buffer.

    • Add the diluted compounds to the respective wells and pre-incubate for 15-30 minutes at room temperature.

    • Initiate the glycine uptake by adding a solution of [³H]-Glycine (at a concentration close to its Kₘ for GlyT1) to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at room temperature to allow for glycine uptake.

  • Assay Termination:

    • Rapidly aspirate the radioactive solution from the wells.

    • Wash the cells multiple times with ice-cold assay buffer to remove any unbound [³H]-Glycine.

  • Quantification:

    • Lyse the cells by adding a suitable lysis buffer or scintillation cocktail directly to the wells.

    • Transfer the lysate to scintillation vials.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a non-specific binding control (100% inhibition, determined in the presence of a saturating concentration of a known inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow for Screening a Novel Glycine Derivative

start Novel Glycine Derivative (N-[3-(Methylthio)-1-oxopropyl]glycine) in_vitro In Vitro Screening (e.g., Enzyme Inhibition Assays, Receptor Binding Assays, Transporter Uptake Assays) start->in_vitro in_vitro->start Inactive lead_opt Lead Optimization in_vitro->lead_opt Active Hit pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies in_vivo In Vivo Efficacy Studies (Animal Models of Disease) pk_pd->in_vivo tox Toxicology and Safety Pharmacology in_vivo->tox clinical Clinical Trials tox->clinical Safe & Efficacious lead_opt->pk_pd

Caption: A generalized workflow for the preclinical development of a novel glycine derivative.

Conclusion and Future Directions

The world of glycine derivatives in drug discovery is both well-established and ripe for innovation. Standard derivatives, particularly NMDA receptor modulators and glycine transporter inhibitors, have shown significant promise in treating complex CNS disorders. Their mechanisms are well-understood, and many have advanced into clinical trials.

N-[3-(Methylthio)-1-oxopropyl]glycine, on the other hand, represents the cutting edge of exploration. While concrete data on its biological activity is currently scarce in the public domain, its structure suggests intriguing possibilities, most notably as an enzyme inhibitor. The presence of the thioether moiety may confer advantageous properties such as improved metabolic stability or unique target interactions.

For researchers, scientists, and drug development professionals, the path forward is clear. A thorough investigation of N-[3-(Methylthio)-1-oxopropyl]glycine through a comprehensive screening cascade is warranted to elucidate its mechanism of action and therapeutic potential. The experimental protocols outlined in this guide provide a starting point for such an endeavor. As we continue to unravel the complexities of diseases, the exploration of novel chemical matter, such as this intriguing glycine derivative, will be paramount in discovering the next generation of therapeutics.

References

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  • Banks, P. J., et al. (2010). Competitive inhibition at the glycine site of the N-methyl-D-aspartate receptor mediates xenon neuroprotection against hypoxia-ischemia. Anesthesiology, 112(3), 614-622.
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  • Hisamitsu, T., et al. (2017). Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 234-245.
  • Kumar, P., et al. (2014). Quantitative Structure Activity Relationship Analysis of N-(mercaptoalkanoyl)- and [(acylthio)alkanoyl] Glycine Derivatives as ACE Inhibitors. Trends in Applied Sciences Research, 9(1), 1-15.
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Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-[3-(Methylthio)-1-oxopropyl]glycine

As a Senior Application Scientist, I approach the handling of specialized research chemicals with a strict adherence to the precautionary principle. N-[3-(Methylthio)-1-oxopropyl]glycine (CAS: 96305-44-1) is a synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized research chemicals with a strict adherence to the precautionary principle. N-[3-(Methylthio)-1-oxopropyl]glycine (CAS: 96305-44-1) is a synthetic amino acid derivative utilized in advanced analytical chemistry and drug development. Because it is often handled as an uncharacterized intermediate or analytical impurity, its toxicological profile must be treated with the highest degree of operational security.

The following guide establishes a "self-validating" safety system, ensuring that engineering controls and Personal Protective Equipment (PPE) work synergistically to eliminate exposure pathways.

Hazard Assessment & Causality (The "Why")

To build a robust safety protocol, we must first understand the mechanistic causality behind the compound's hazards. Selecting PPE is not a passive checklist; it is an active defense against specific chemical behaviors:

  • Thioether Moiety (-S-CH3): Thioethers are highly susceptible to oxidation and degradation. When degraded, they can release highly volatile, malodorous, and irritating sulfurous byproducts (e.g., methanethiol derivatives). This necessitates stringent inhalation protection and the mandatory use of a chemical fume hood to prevent respiratory mucosal irritation.

  • Carboxylic Acid & Amide Functional Groups: These groups can cause localized pH disruptions upon contact with the moisture inherent in human skin or ocular mucosa. This chemical interaction can lead to acute contact dermatitis or severe eye irritation.

  • Physical State Dynamics: Supplied as a lyophilized powder or crystalline solid, the primary vector for accidental exposure is aerosolization (dust generation) during the weighing process.

According to the [1], researchers must implement a hierarchy of controls—prioritizing engineering controls (fume hoods) before relying on PPE as the final barrier.

Core Personal Protective Equipment (PPE) Matrix

The following table outlines the mandatory PPE for handling this compound, summarizing the quantitative specifications and the causality behind each choice.

PPE CategoryRecommended SpecificationCausality / Protection RationaleReplacement / Disposal Trigger
Hand Protection Nitrile Examination Gloves (Min. 5 mil thickness)Nitrile provides superior chemical resistance against both the solid compound and common reconstitution solvents (e.g., DMSO, DMF) compared to latex.Replace immediately upon suspected contamination, visible degradation, or every 2 hours of continuous use.
Eye/Face Protection ANSI Z87.1 Compliant Safety GogglesForms a tight seal around the eyes to prevent the ingress of aerosolized powder during the weighing phase.Clean with 70% ethanol after use; replace immediately if scratched or if the rubber seal is compromised.
Body Protection Flame-Resistant (FR) or Fluid-Resistant Lab CoatPrevents dermal exposure and contamination of personal clothing. Knit cuffs prevent sleeve drag and accidental spills.Launder professionally if suspected of contamination; never wash at home.
Respiratory N95/P100 Particulate Respirator (>95% filtration)Filters airborne particulates. Note: Primary protocol mandates handling inside a fume hood, which negates the need for a respirator.Dispose after a single use or if breathing resistance noticeably increases.

Reference standard for PPE selection aligned with [2].

Experimental Protocol: Safe Weighing and Reconstitution

This step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the subsequent action.

Step 1: Workspace Preparation & Engineering Controls

  • Verify the chemical fume hood is operational with a certified face velocity of 80–120 feet per minute (fpm).

  • Set the hood sash to the designated safe operating height (typically 18 inches).

  • Clear the hood of unnecessary clutter to ensure unobstructed laminar airflow and prevent turbulence that could aerosolize powders.

Step 2: PPE Donning Sequence

  • Inspect the fluid-resistant lab coat for defects and don, ensuring all buttons are fastened to the top.

  • Don ANSI Z87.1 safety goggles, adjusting the strap for a secure facial seal.

  • Wash hands, then don a pair of 5-mil nitrile gloves, pulling the cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.

Step 3: Weighing the Compound (Aerosolization Mitigation)

  • Place an analytical balance inside the fume hood (or a dedicated vented balance enclosure).

  • Place an anti-static weigh boat on the balance and tare. Causality: Anti-static materials prevent the electrostatically charged powder from repelling and aerosolizing into the user's breathing zone.

  • Using a micro-spatula, carefully transfer the N-[3-(Methylthio)-1-oxopropyl]glycine into the weigh boat. Close the balance doors immediately to stabilize the reading and contain microscopic dust.

Step 4: Reconstitution and Transfer

  • Transfer the weighed solid into a pre-labeled, chemically compatible glass vial (e.g., borosilicate glass).

  • Add the designated solvent (e.g., anhydrous DMSO or aqueous buffer) using a calibrated positive-displacement pipette. Causality: Positive-displacement pipettes prevent aerosol contamination of the internal pipette shaft.

  • Cap the vial immediately with a PTFE-lined septum cap and vortex until fully dissolved.

Step 5: Doffing and Decontamination

  • Wipe down the balance and hood surfaces with a damp paper towel (using 10% bleach followed by 70% ethanol) to capture any residual microscopic dust.

  • Doff gloves using the "glove-in-glove" technique to trap contamination inside the inverted gloves, and dispose of them in a solid hazardous waste container.

  • Wash hands thoroughly with soap and water before leaving the laboratory.

Spill Response & Chemical Disposal Plan

  • Solid Spills: Do NOT sweep, as the mechanical action generates airborne dust. Cover the spill with absorbent paper towels dampened with water or a suitable solvent. Wipe inward from the edges to the center to prevent spreading. Place all cleanup materials into a sealed, labeled hazardous waste bag.

  • Liquid Spills (Reconstituted Solution): Apply an inert universal absorbent pad or vermiculite. Once absorbed, collect the material using a plastic scoop and transfer it to a hazardous waste container.

  • Disposal: N-[3-(Methylthio)-1-oxopropyl]glycine and its contaminated labware must be segregated into clearly labeled "Sulfur-Containing Organic Waste" containers. Incineration is the mandated disposal route to prevent environmental contamination and the release of toxic sulfur oxides into municipal waterways.

Operational Workflow Diagram

The following diagram illustrates the logical decision-making process and PPE integration for handling this compound safely.

PPE_Workflow Start Start: N-[3-(Methylthio)-1-oxopropyl]glycine Handling Hood Engineering Control: Move to Chemical Fume Hood Start->Hood PPE Don Core PPE: Nitrile Gloves, Lab Coat, Safety Goggles Hood->PPE State Assess Chemical State PPE->State Solid Dry Powder Handling (High Aerosol Risk) State->Solid Liquid Solution Handling (Splash Risk) State->Liquid Weigh Use Anti-Static Weigh Boat & Micro-Spatula Solid->Weigh Transfer Use Sealed Vials & Calibrated Pipettes Liquid->Transfer Decon Decontaminate Surfaces (10% Bleach / 70% EtOH) Weigh->Decon Transfer->Decon Dispose Dispose as Hazardous Chemical Waste Decon->Dispose

Operational workflow and PPE integration for handling N-[3-(Methylthio)-1-oxopropyl]glycine.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. URL: [Link]

  • Title: Personal Protective Equipment (PPE) Policy. Source: Columbia University Environmental Health and Safety. URL: [Link]

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